Product packaging for PTAC oxalate(Cat. No.:)

PTAC oxalate

Cat. No.: B560301
M. Wt: 359.5 g/mol
InChI Key: LXXQOVMTAFXOKQ-IYPAPVHQSA-N
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Description

Muscarinic receptor ligand. Displays partial agonist activity at M2 and M4 receptors;  exhibits antagonist effects at M1, M3 and M5 receptors (Ki values are 2.8, 0.2, 0.6, 0.2 and 0.8 nM respectively). Displays selectivity for muscarinic receptors over a range of neurotransmitter receptors and ion channels. Inhibits firing rate of dopaminergic cells in the limbic ventral tegmental area after acute administration, without binding to dopamine receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O4S2 B560301 PTAC oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXQOVMTAFXOKQ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of PTAC Oxalate in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, also known as (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand that has emerged as a valuable tool in neuroscience research. Its unique pharmacological profile, characterized by subtype-specific functional activity, makes it an ideal probe for dissecting the complex roles of muscarinic receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound exhibits a distinct pattern of activity across the five muscarinic receptor subtypes (M1-M5). It acts as a partial agonist at the M2 and M4 receptors and as a competitive antagonist at the M1, M3, and M5 receptors .[1] This mixed agonist-antagonist profile allows researchers to selectively activate M2 and M4 receptor-mediated signaling while simultaneously blocking pathways associated with M1, M3, and M5 receptors.

Quantitative Pharmacological Data

This compound demonstrates high affinity for all five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. The binding affinities (Ki) are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) in nM
hM10.6
hM22.8
hM30.2
hM40.2
hM50.8

Data sourced from MedchemExpress.[1]

Signaling Pathways

The differential effects of this compound are mediated through the distinct G protein coupling of the muscarinic receptor subtypes.

M2 and M4 Receptor-Mediated Signaling (Agonism)

The M2 and M4 receptors primarily couple to the Gi/o family of G proteins. As a partial agonist, this compound activates these pathways, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This generally results in inhibitory effects on neuronal activity.

M2_M4_Signaling PTAC This compound (Partial Agonist) M2M4 M2 / M4 Receptors PTAC->M2M4 G_protein Gi/o Protein M2M4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channel Modulation G_protein->IonChannel modulates cAMP ↓ cAMP Response Inhibitory Neuronal Response cAMP->Response IonChannel->Response

This compound M2/M4 Agonist Signaling Pathway
M1, M3, and M5 Receptor-Mediated Signaling (Antagonism)

The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins. As an antagonist, this compound blocks the binding of acetylcholine (ACh) and other muscarinic agonists to these receptors, thereby inhibiting the activation of phospholipase C (PLC). This prevents the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.

M1_M3_M5_Signaling cluster_antagonism Antagonism PTAC This compound (Antagonist) M1M3M5 M1 / M3 / M5 Receptors PTAC->M1M3M5 blocks ACh Acetylcholine ACh->M1M3M5 binds G_protein Gq/11 Protein M1M3M5->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Response Excitatory Neuronal Response Ca_release->Response

This compound M1/M3/M5 Antagonist Signaling Pathway

Research Applications and Experimental Protocols

This compound is primarily utilized in preclinical models of neurological and psychiatric disorders, particularly in studies of neuropathic pain and depression.

In Vivo Research: Neuropathic Pain and Depression Models

1. Neuropathic Pain Model (Mechanical Allodynia)

This compound has been shown to alleviate mechanical allodynia in rodent models of neuropathic pain.[1]

  • Experimental Workflow:

Neuropathic_Pain_Workflow cluster_setup Experimental Setup cluster_testing Testing Protocol Induction Induce Neuropathic Pain (e.g., nerve ligation) Acclimation Acclimate animals to Von Frey apparatus Induction->Acclimation Baseline Establish Baseline Paw Withdrawal Threshold (PWT) Acclimation->Baseline Treatment Administer this compound (0.01, 0.05 mg/kg, IP) or Vehicle Baseline->Treatment PostTreatment Measure PWT at specified time points post-injection Treatment->PostTreatment Analysis Data Analysis: Compare PWT between treatment groups PostTreatment->Analysis Depression_Workflow cluster_setup Experimental Setup cluster_testing Forced Swim Test Acclimation Acclimate animals to the testing room Treatment Administer this compound (0.01, 0.05 mg/kg, IP) or Vehicle Acclimation->Treatment PreTest Day 1: Pre-test session (15 min swim) Treatment->PreTest (e.g., 60, 30, and 5 min before test on Day 2) Test Day 2: Test session (5-6 min swim) PreTest->Test Analysis Data Analysis: Score immobility time in the last 4 minutes of the test session Test->Analysis

References

PTAC Oxalate: A Deep Dive into Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity profile of PTAC oxalate, a significant ligand in cholinergic research. This document details its binding affinities, functional activities, and the experimental methodologies used to determine these properties. The information is presented to facilitate further research and drug development efforts targeting the muscarinic acetylcholine receptor family.

Executive Summary

This compound is a selective muscarinic receptor ligand characterized by a distinct profile of activity across the five receptor subtypes (M1-M5). It demonstrates high-affinity binding to all subtypes. Functionally, it acts as a partial agonist at the M2 and M4 receptors, which are typically coupled to Gi/o proteins, and as an antagonist at the M1, M3, and M5 receptors, which are coupled to Gq/11 proteins.[1][2] This mixed agonist-antagonist profile makes this compound a valuable tool for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinity and functional activity of this compound and its close structural analog, BuTAC, at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptors

Receptor SubtypeBinding Affinity (Ki) in nM
M10.6
M22.8
M30.2
M40.2
M50.8

Data derived from radioligand binding assays in CHO cells.

Table 2: Functional Activity Profile of BuTAC at Human Muscarinic Receptors

Note: BuTAC is a close structural analog of this compound and has been historically described with a similar pharmacological profile.[3] The following data from GTP-γ-[35S] binding assays with BuTAC are presented as a surrogate to illustrate the functional characteristics of this compound.

Receptor SubtypeFunctional ActivitypEC50 / pIC50% Emax / % Inhibition
M1Partial Agonist / Partial Antagonist9.22 (pEC50) / 9.03 (pIC50)33.56% (Emax) / 57.27% (Inhibition)
M2Full Agonist9.56 (pEC50)136.53% (Emax)
M3Full Antagonist8.55 (pIC50)100% (Inhibition)
M4Partial Agonist / Partial Antagonist10.27 (pEC50) / 9.19 (pIC50)35.53% (Emax) / 57.55% (Inhibition)
M5Full Antagonist8.29 (pIC50)96.31% (Inhibition)

Data from a study on BuTAC using GTP-γ-[35S] binding assays in cell lines stably expressing human muscarinic receptor subtypes.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS), is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency and efficacy.

This assay measures the activation of G proteins, which is an early event in the signal transduction cascade following receptor activation by an agonist.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing hM2 or hM4 receptors are prepared.

  • Assay Procedure:

    • Membranes are incubated with the test compound (this compound) and a non-hydrolyzable GTP analog, [35S]GTPγS.

    • If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

    • The reaction is incubated for a specific period.

  • Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis:

    • For agonists, a concentration-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50.

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq/11-coupled receptors.

  • Cell Culture and Dye Loading:

    • CHO cells stably expressing hM1, hM3, or hM5 receptors are plated in multi-well plates.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Procedure:

    • The baseline fluorescence of the cells is measured.

    • The test compound (this compound) is added to the wells.

    • If the compound is an agonist, it will activate the receptor, leading to the release of calcium from intracellular stores and an increase in fluorescence.

  • Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • To determine antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist (e.g., carbachol). The ability of the antagonist to inhibit the agonist-induced calcium response is measured to determine the IC50.

    • A Schild analysis can be performed to determine the pA2 value, which represents the affinity of a competitive antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining subtype selectivity.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Agonist Agonist (e.g., Acetylcholine) Agonist->M1_M3_M5 Activates PTAC_Antagonist This compound (Antagonist) PTAC_Antagonist->M1_M3_M5 Blocks M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Agonist Agonist (e.g., Acetylcholine) Agonist->M2_M4 Activates PTAC_Agonist This compound (Partial Agonist) PTAC_Agonist->M2_M4 Partially Activates Experimental_Workflow start Start: Characterize This compound Selectivity binding_assay Radioligand Binding Assay (e.g., with [3H]NMS) start->binding_assay functional_assays Functional Assays start->functional_assays determine_ki Determine Ki values for M1-M5 binding_assay->determine_ki data_analysis Data Analysis and Selectivity Profile Generation determine_ki->data_analysis gq_assays Gq-coupled Assays (M1, M3, M5) - Calcium Mobilization functional_assays->gq_assays gi_assays Gi/o-coupled Assays (M2, M4) - GTPγS Binding - Adenylyl Cyclase Inhibition functional_assays->gi_assays determine_antagonism Determine Antagonist Activity (IC50, pA2) gq_assays->determine_antagonism determine_agonism Determine Agonist Activity (EC50, Emax) gi_assays->determine_agonism determine_antagonism->data_analysis determine_agonism->data_analysis end End: Comprehensive Selectivity Profile data_analysis->end

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of PTAC Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, with the IUPAC name (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand.[1] It exhibits a unique pharmacological profile, acting as a partial agonist at the M2 and M4 receptor subtypes while functioning as an antagonist at the M1, M3, and M5 subtypes.[2][3] This distinct activity has made this compound a valuable tool in neuroscience research, particularly in studies related to the "muscarinic hypothesis of schizophrenia." This technical guide provides a detailed overview of the known chemical and physical properties of this compound, its pharmacological characteristics, and the signaling pathways it modulates.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data are readily available from commercial suppliers and literature, specific experimental values for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available sources.

Table 1: Chemical Identity of this compound
PropertyValue
CAS Number 201939-40-4[1][2]
IUPAC Name (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate
Molecular Formula C₁₄H₂₁N₃O₄S₂ (or C₁₂H₁₉N₃S₂·C₂H₂O₄)
Molecular Weight 359.46 g/mol
Canonical SMILES CCCSC1=NSN=C1[C@@]2([H])CN3CCC[C@@]2([H])C3.OC(C(O)=O)=O
Chemical Structure The molecule consists of a 1,2,5-thiadiazole ring substituted with a propylthio group and an azabicyclo[3.2.1]octane moiety. The oxalate salt form contributes to its solubility. The specific stereochemistry (5R, 6R) of the azabicyclo[3.2.1]octane component is crucial for its biological activity.
Table 2: Physical Properties of this compound
PropertyValue
Physical Appearance White solid/powder
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.
pKa Not reported in available literature.
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM).
Storage Desiccate at room temperature. Stock solutions should be stored at -20°C or below and used within one month.

Pharmacological Profile

This compound's primary pharmacological action is its subtype-selective modulation of muscarinic acetylcholine receptors. This profile is critical for its use in dissecting the roles of individual mAChR subtypes in physiological and pathological processes.

Table 3: Muscarinic Receptor Binding Affinity (Ki) of this compound
Receptor SubtypeKi (nM)Activity
M1 0.6 - 2.8Antagonist
M2 2.8Partial Agonist
M3 0.2Antagonist
M4 0.2Partial Agonist
M5 0.8Antagonist

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by modulating distinct G protein-coupled receptor (GPCR) signaling cascades, depending on the muscarinic receptor subtype. The following diagrams illustrate the canonical signaling pathways for the receptor subtypes targeted by this compound.

M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PTAC_oxalate This compound (Antagonist) M1_M3_M5 M1, M3, M5 Receptors PTAC_oxalate->M1_M3_M5 Blocks ACh Binding Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Antagonist Blocked Cellular Response Ca2->Cellular_Response_Antagonist PKC->Cellular_Response_Antagonist

Caption: Antagonistic action of this compound on M1, M3, and M5 receptor signaling.

M2_M4_Signaling cluster_receptor_agonist Cell Membrane cluster_downstream_agonist Intracellular Signaling PTAC_oxalate_agonist This compound (Partial Agonist) M2_M4 M2, M4 Receptors PTAC_oxalate_agonist->M2_M4 Partially Activates Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response_Agonist Modulated Cellular Response PKA->Cellular_Response_Agonist

Caption: Partial agonistic action of this compound on M2 and M4 receptor signaling.

Experimental Protocols

Generalized Protocol for Radioligand Binding Assay (for Ki determination)

A generalized workflow for determining the binding affinity (Ki) of this compound at muscarinic receptors is presented below. This would typically involve competition binding assays using a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing specific muscarinic receptor subtypes Membrane_Prep 2. Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Reagent_Prep 3. Prepare assay buffer, radioligand (e.g., [³H]-NMS), and varying concentrations of this compound Incubation 4. Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Reagent_Prep->Incubation Separation 5. Separate bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification 6. Quantify bound radioactivity using scintillation counting Separation->Quantification Competition_Curve 7. Plot competition curves Quantification->Competition_Curve IC50_Calc 8. Calculate IC₅₀ values Competition_Curve->IC50_Calc Ki_Calc 9. Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Generalized workflow for a radioligand binding assay.

Generalized Protocol for Determination of Physical Properties
  • Melting Point: Would be determined using a standard melting point apparatus, where a small sample of this compound is heated, and the temperature range of melting is observed.

  • Solubility: Quantitative solubility would be determined by adding increasing amounts of this compound to a fixed volume of solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation would be the solubility.

  • pKa: The acid dissociation constant(s) would be determined by potentiometric titration, where a solution of this compound is titrated with a strong acid or base, and the pH is monitored.

Conclusion

This compound is a valuable pharmacological tool with a well-defined, subtype-selective profile at muscarinic acetylcholine receptors. While its fundamental chemical identity and pharmacological actions are established, a comprehensive public record of its detailed physicochemical properties and the specific experimental protocols used for their determination is lacking. This guide summarizes the currently available information and provides generalized methodologies to aid researchers in their understanding and application of this important compound. Further studies to fully characterize its physical properties would be beneficial to the scientific community.

References

PTAC Oxalate: A Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a potent and selective muscarinic receptor ligand that has emerged as a valuable pharmacological tool for dissecting the complex roles of muscarinic acetylcholine receptor (mAChR) subtypes in various physiological and pathological processes.[1][2][3] Its unique pharmacological profile, characterized by partial agonism at M2 and M4 receptors and antagonism at M1, M3, and M5 receptors, allows for the targeted modulation of specific signaling pathways.[2][3] This makes it an invaluable instrument for researchers investigating the therapeutic potential of targeting muscarinic receptors in disorders such as neuropathic pain, depression, and schizophrenia.

This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical Properties

This compound, chemically known as 3-((5R,6R)-1-azabicyclo[3.2.1]octan-6-yl)-4-(propylthio)-1,2,5-thiadiazole oxalate, is a white solid with a molecular formula of C12H19N3S2.C2H2O4 and a molecular weight of 359.46 g/mol . The oxalate salt form enhances its solubility. The specific stereochemistry at the 5R and 6R positions of the azabicyclo[3.2.1]octane ring is crucial for its interaction with and selectivity for muscarinic receptor subtypes.

Data Presentation

Pharmacological Profile of this compound

The defining characteristic of this compound is its distinct activity across the five muscarinic receptor subtypes. It demonstrates high affinity for all subtypes, with Ki values in the nanomolar range.

Receptor SubtypeThis compound ActivityBinding Affinity (Ki) in CHO cellsG-protein Coupling
M1 Antagonist2.8 nMGq
M2 Partial Agonist0.2 nMGi
M3 Antagonist0.6 nMGq
M4 Partial Agonist0.2 nMGi
M5 Antagonist0.8 nMGq

Data sourced from MedchemExpress, Vulcanchem, and Tocris Bioscience.

In Vivo Efficacy of this compound

Studies in animal models have demonstrated the potential therapeutic effects of this compound.

Animal ModelConditionDosage (IP)Observed Effect
MouseNeuropathic Pain0.05 mg/kgAlleviation of mechanical allodynia
MouseDepression0.05 mg/kgDecreased immobility time

Data sourced from MedchemExpress.

Signaling Pathways

The differential activity of this compound on muscarinic receptor subtypes allows for the selective modulation of distinct intracellular signaling cascades.

M2/M4 Receptor-Mediated Signaling (Gi Pathway)

As a partial agonist at M2 and M4 receptors, this compound activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is primarily associated with inhibitory neuronal responses.

Gi_Pathway PTAC This compound M2M4 M2/M4 Receptors PTAC->M2M4 Binds Gi Gi-protein M2M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Inhibitory Neuronal Response PKA->Response Leads to

Figure 1: this compound-induced Gi signaling pathway.

M1/M3/M5 Receptor-Mediated Signaling (Gq Pathway)

By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the Gq signaling pathway. This pathway, when activated by acetylcholine, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound's antagonism prevents these downstream effects.

Gq_Pathway ACh Acetylcholine M1M3M5 M1/M3/M5 Receptors ACh->M1M3M5 Binds PTAC This compound PTAC->M1M3M5 Blocks Gq Gq-protein M1M3M5->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 2: this compound antagonism of the Gq signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [3H]N-methylscopolamine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Incubate Membranes, Radioligand, and PTAC A->C B Prepare Cell Membranes and Radioligand B->C D Filter and Wash to Separate Bound/Free C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Determine IC50 and Ki F->G

References

The Emergence of PROTACs in Neuroscience: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention for neurological disorders is undergoing a significant transformation, driven by the advent of novel molecular technologies. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to combat neurodegenerative diseases, which are often characterized by the accumulation of misfolded and toxic proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs offer a revolutionary approach by hijacking the cell's own machinery to eliminate the disease-causing protein entirely. This technical guide provides a comprehensive overview of the role of PROTACs in neuroscience research, with a focus on their mechanism of action, key applications, and the experimental protocols essential for their development and validation. While the initial query mentioned "PTAC oxalate," our extensive research indicates a likely reference to the broader and well-established field of PROTAC technology, which is the focus of this guide.

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (e.g., Tau, α-Synuclein) POI_bound POI POI->POI_bound E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ub_POI Polyubiquitinated POI E3_Ligase_bound->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->E3_Ligase_bound Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Application of PROTACs in Neurodegenerative Diseases

The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, making them prime targets for PROTAC-mediated degradation. Key areas of research include Alzheimer's disease (targeting Tau protein), Parkinson's disease (targeting α-synuclein), and Huntington's disease (targeting mutant huntingtin protein).

Targeting Tau Protein in Alzheimer's Disease

Hyperphosphorylated and aggregated Tau protein forms neurofibrillary tangles, a key pathological feature of Alzheimer's disease.[5] PROTACs designed to target Tau can promote its clearance, potentially mitigating neurotoxicity.

Table 1: Quantitative Data for Selected Tau-Targeting PROTACs

PROTAC Name/IdentifierTargetE3 Ligase LigandDC50DmaxBrain PenetrantReference
C004019TauVHL7.9 nM (in HEK293-hTau cells)>90%Yes
QC-01-175TauCRBN100 nM - 1 µM (in patient-derived neurons)>95% (pathologic Tau)Yes
T3 (Dual Degrader)Tau & α-SynucleinCRBN4.09 ± 0.90 μMNot SpecifiedYes
Targeting α-Synuclein in Parkinson's Disease

The aggregation of α-synuclein into Lewy bodies is a central event in the pathogenesis of Parkinson's disease. PROTACs that can induce the degradation of α-synuclein aggregates are being actively investigated as a therapeutic strategy.

Table 2: Quantitative Data for Selected α-Synuclein-Targeting PROTACs

PROTAC Name/IdentifierTargetE3 Ligase LigandDC50DmaxBrain PenetrantReference
Compound 2bα-Synuclein aggregatesNot Specified7.51 ± 0.53 μMNot SpecifiedNot Specified
Arg-PEG1-Tα-synα-SynucleinUBR1 (via Arginine)Not SpecifiedSignificant degradationNot Specified
T3 (Dual Degrader)α-Synuclein & TauCRBN1.57 ± 0.55 μMNot SpecifiedYes
Targeting Mutant Huntingtin (mHTT) in Huntington's Disease

Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein, leading to its aggregation and neurotoxicity. PROTACs are being developed to selectively degrade the mutant form of the huntingtin protein (mHTT) while sparing the wild-type version.

Table 3: Quantitative Data for Selected mHTT-Targeting PROTACs

PROTAC Name/IdentifierTargetE3 Ligase LigandDC50DmaxBrain PenetrantReference
SNIPER(ER)mHTTIAP~100 nM~80%Not Specified
HyT 3'mHttNot Specified (Hydrophobic Tag)~1 µM~60%Yes

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments: Western Blotting to determine degradation efficacy (DC50 and Dmax) and Immunoprecipitation to confirm ubiquitination.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in response to varying concentrations of a PROTAC.

1. Cell Culture and Treatment:

  • Plate neuronal cells (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons) at an appropriate density in a multi-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO).

  • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Repeat the process with a primary antibody for a loading control (e.g., GAPDH or β-actin).

5. Detection and Data Analysis:

  • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow start Start: Neuronal Cell Culture treat PROTAC Treatment (Serial Dilutions) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Target Protein) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis (Band Densitometry) detect->analyze dc50_dmax Determine DC50 & Dmax analyze->dc50_dmax

Figure 2: Experimental workflow for determining PROTAC efficacy.
Protocol 2: Confirmation of Target Protein Ubiquitination by Immunoprecipitation

This protocol is used to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

1. Cell Culture and Treatment:

  • Culture neuronal cells in 100 mm dishes to ~80% confluency.

  • Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10 times the DC50).

  • It is also recommended to include a condition with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

  • Boil the lysate for 10 minutes to fully denature the proteins.

  • Dilute the lysate with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration to ~0.1%.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1-2 hours at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add a primary antibody against the protein of interest and incubate overnight at 4°C on a rotator.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash them three to five times with wash buffer.

4. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluate by Western blotting as described in Protocol 1.

  • Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.

Signaling Pathways in Neuroscience Modulated by PROTACs

By degrading key pathogenic proteins, PROTACs can have significant downstream effects on neuronal signaling pathways, potentially restoring normal cellular function.

Downstream Effects of Tau Degradation

Normal Tau protein is involved in microtubule stabilization and axonal transport. Pathological, hyperphosphorylated Tau disrupts these processes and is implicated in synaptic dysfunction. Degradation of pathological Tau by PROTACs is expected to:

  • Restore microtubule stability and axonal transport.

  • Alleviate synaptic dysfunction and improve synaptic plasticity.

  • Reduce the formation of neurofibrillary tangles.

  • Mitigate downstream neuroinflammatory responses.

Tau_Signaling Restoration of Neuronal Function by Tau Degradation cluster_neuron Neuron cluster_effects Downstream Pathological Effects Patho_Tau Pathological Tau (Hyperphosphorylated & Aggregated) MT_Dys Microtubule Instability Patho_Tau->MT_Dys Axon_Defect Axonal Transport Deficits Patho_Tau->Axon_Defect Synapse_Dys Synaptic Dysfunction Patho_Tau->Synapse_Dys NFT Neurofibrillary Tangles Patho_Tau->NFT PROTAC_Tau Tau-Targeting PROTAC PROTAC_Tau->Patho_Tau Degradation Healthy_Neuron Neuronal Health & Function aSyn_Signaling Restoration of Synaptic Function by α-Synuclein Degradation cluster_presynapse Presynaptic Terminal cluster_effects Downstream Pathological Effects aSyn_Agg α-Synuclein Aggregates Vesicle_Dys Synaptic Vesicle Trafficking Impairment aSyn_Agg->Vesicle_Dys Mito_Dys Mitochondrial Dysfunction aSyn_Agg->Mito_Dys Neuro_Release_Dys Neurotransmitter Release Deficits aSyn_Agg->Neuro_Release_Dys Lewy_Body Lewy Body Formation aSyn_Agg->Lewy_Body PROTAC_aSyn α-Syn-Targeting PROTAC PROTAC_aSyn->aSyn_Agg Degradation Healthy_Synapse Synaptic Health & Function mHTT_Signaling Restoration of Neuronal Signaling by mHTT Degradation cluster_neuron Striatal Neuron cluster_effects Downstream Pathological Effects mHTT Mutant Huntingtin (mHTT) BDNF_Dys Reduced BDNF Transport & Signaling mHTT->BDNF_Dys Dopamine_Dys Dopamine Signaling Disruption mHTT->Dopamine_Dys Transcript_Dys Transcriptional Dysregulation mHTT->Transcript_Dys Mito_Dys Mitochondrial Dysfunction mHTT->Mito_Dys PROTAC_mHTT mHTT-Targeting PROTAC PROTAC_mHTT->mHTT Degradation Neuronal_Survival Neuronal Survival & Function

References

Unraveling the Pharmacodynamics of PTAC Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, chemically known as (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a selective muscarinic receptor ligand with a complex and nuanced pharmacodynamic profile. It exhibits a unique pattern of activity across the five subtypes of muscarinic acetylcholine receptors (mAChRs), acting as a partial agonist at the M2 and M4 receptors while serving as an antagonist at the M1, M3, and M5 receptors.[1] This distinct mechanism of action makes this compound a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. Its potential therapeutic applications are being explored, particularly in the context of neuropathic pain and depression.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its receptor binding profile, signaling pathways, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors and its effects in preclinical models.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Ki) in CHO cells (nM)
hM12.8
hM20.2
hM30.6
hM40.2
hM50.8

Data from Bymaster et al., as cited by MedChemExpress.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

Treatment GroupDose (mg/kg, IP)Paw Withdrawal Threshold (PWT) Effect
ShamN/ANo change
Nerve Injury + VehicleN/ADecreased PWT
Nerve Injury + this compound0.01No significant effect on PWT at day 14 post-injury
Nerve Injury + this compound0.05Increased PWT at day 4 post-injury, alleviating mechanical allodynia

Data from a study on a mouse model of neuropathic pain, as cited by MedChemExpress.[1]

Table 3: Effect of this compound on Immobility Time in a Mouse Model

Treatment GroupDose (mg/kg, IP)Effect on Immobility Time
Sham + VehicleN/ABaseline
Nerve Injury + VehicleN/ANo significant change from sham
Sham + this compound0.01No significant change
Nerve Injury + this compound0.01No significant change
Sham + this compound0.05Decreased immobility time
Nerve Injury + this compound0.05Decreased immobility time

Data from a study on the antidepressant-like effects of this compound, as cited by MedChemExpress.[1]

Signaling Pathways

The distinct pharmacodynamic profile of this compound results in the differential modulation of intracellular signaling cascades depending on the muscarinic receptor subtype expressed in a given cell type.

Agonistic Activity at M2 and M4 Receptors:

As a partial agonist at M2 and M4 receptors, this compound is expected to activate Gi/o-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to diverse cellular responses.

M2_M4_Agonism PTAC This compound M2M4 M2/M4 Receptors PTAC->M2M4 Gi_o Gi/o Protein M2M4->Gi_o Activates AC_inactive Adenylyl Cyclase (Inhibited) Gi_o->AC_inactive cAMP_low ↓ cAMP ATP ATP PKA_inactive PKA (Inactive) cAMP_low->PKA_inactive Leads to Cellular_Response Cellular Response PKA_inactive->Cellular_Response

This compound Agonism at M2/M4 Receptors.

Antagonistic Activity at M1, M3, and M5 Receptors:

By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the signaling cascades typically initiated by acetylcholine. These receptors are primarily coupled to Gq/11 proteins. Their activation normally leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound prevents these downstream events from occurring in response to endogenous acetylcholine.

M1_M3_M5_Antagonism PTAC This compound M1M3M5 M1/M3/M5 Receptors PTAC->M1M3M5 Blocks ACh Acetylcholine ACh->M1M3M5 Gq_11 Gq/11 Protein M1M3M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 PIP2 Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response Ca_PKC->Cellular_Response

This compound Antagonism at M1/M3/M5 Receptors.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

1. Muscarinic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

  • Methodology:

    • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

    • Radioligand Binding: Competition binding assays are performed using a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) as the ligand.

    • Assay Conditions: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vivo Neuropathic Pain Model

  • Objective: To evaluate the analgesic effects of this compound on mechanical allodynia in a mouse model of neuropathic pain.

  • Methodology:

    • Animal Model: Neuropathic pain is induced in male C57BL/6 mice by common peroneal nerve (CPN) ligation. A sham operation, where the nerve is exposed but not ligated, is performed on a control group of animals.

    • Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at doses of 0.01 and 0.05 mg/kg. A vehicle control group receives injections of the vehicle alone.

    • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) is measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited. The filament that causes a response in 50% of applications is recorded as the PWT.

    • Experimental Timeline: PWT is measured at baseline before surgery and at various time points after surgery and drug administration (e.g., day 4 and day 14 post-injury).

    • Data Analysis: The PWTs of the different treatment groups are compared using appropriate statistical tests (e.g., two-way ANOVA) to determine the effect of this compound on mechanical allodynia.

3. Forced Swim Test (Antidepressant-like Effect)

  • Objective: To assess the potential antidepressant-like effects of this compound by measuring the immobility time in the forced swim test.

  • Methodology:

    • Animals: Male mice from both the sham and nerve injury groups are used.

    • Drug Administration: this compound (0.01 and 0.05 mg/kg) or vehicle is administered via IP injection.

    • Forced Swim Test Apparatus: A cylindrical container filled with water is used.

    • Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded during the last few minutes of the test.

    • Data Analysis: The immobility times of the different treatment groups are compared statistically to evaluate the effect of this compound. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Logical Workflow for Preclinical Evaluation of this compound

The following diagram illustrates the logical progression of preclinical studies for a compound like this compound, from initial characterization to in vivo efficacy testing.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetic & Toxicological Profiling Binding_Assay Receptor Binding Assays (Ki determination for M1-M5) Functional_Assay Functional Assays (Agonist/Antagonist activity at M1-M5) Binding_Assay->Functional_Assay informs Neuropathic_Pain Neuropathic Pain Model (e.g., CPN Ligation) Functional_Assay->Neuropathic_Pain justifies testing in Depression_Model Depression Model (e.g., Forced Swim Test) Functional_Assay->Depression_Model justifies testing in ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Neuropathic_Pain->ADME requires PK data for dose selection Depression_Model->ADME requires PK data for dose selection Tox Toxicology Studies (Safety Assessment) ADME->Tox informs

Preclinical development workflow for this compound.

Conclusion

This compound presents a compelling profile as a selective muscarinic receptor modulator. Its dual action as a partial agonist at M2/M4 receptors and an antagonist at M1/M3/M5 receptors provides a unique mechanism to probe the complexities of the cholinergic system. Preclinical data suggest its potential as an analgesic for neuropathic pain and as an agent with antidepressant-like properties. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicology studies, as well as exploration in a broader range of disease models. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of PTAC Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a notable muscarinic acetylcholine receptor (mAChR) ligand that has garnered attention in neuroscience research for its distinct binding profile across the five muscarinic receptor subtypes (M1-M5). As a G-protein coupled receptor (GPCR) family, mAChRs are integral to modulating a wide array of physiological functions, making them a significant target for therapeutic intervention in various disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound for the M1-M5 receptors, complete with detailed experimental methodologies and visual representations of associated signaling pathways.

This compound Binding Affinity for M1-M5 Receptors

This compound has been characterized as a partial agonist at the M2 and M4 muscarinic receptors and an antagonist at the M1, M3, and M5 subtypes. Its binding affinity across these receptors falls within the nanomolar range, indicating a high degree of potency.

Quantitative Binding Data

The binding affinities of PTAC for the human M1-M5 muscarinic receptors, as determined by radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes, are summarized below. The inhibition constant (Ki) values were derived from the provided pKi values. It is important to note the significant standard error of the mean (SEM) associated with the pKi values in the cited study, which suggests a degree of variability in the measurements.

Receptor SubtypeFunctional ActivitypKi (Mean ± SEM)Ki (nM)
M1 Antagonist8.98 ± 9.531.05
M2 Partial Agonist8.42 ± 9.603.80
M3 Antagonist9.40 ± 10.80.40
M4 Partial Agonist9.55 ± 11.00.28
M5 Antagonist9.43 ± 9.990.37

Note: Ki values are calculated from the mean pKi (Ki = 10^(-pKi)) and are presented to two significant figures. The large SEM in the pKi values should be taken into consideration when interpreting these data.

The Role of the Oxalate Salt Form

The use of a specific salt form, such as oxalate, can influence a compound's physicochemical properties, including solubility and crystal structure. While the direct impact of the oxalate moiety on the binding affinity of PTAC has not been explicitly detailed in the available literature, it is a common practice in pharmacology to select a salt form that optimizes a drug candidate's stability, bioavailability, and handling characteristics. Oxalate is a bidentate ligand, meaning it can bind to a metal center through two atoms. This property can be relevant in biological systems where interactions with metal ions may occur. However, for the purpose of in vitro receptor binding assays, the primary role of the salt is typically to ensure the compound is in a stable and soluble form.

Experimental Protocols

The following sections detail the methodologies for two key types of experiments used to characterize the binding and functional activity of ligands like this compound at muscarinic receptors.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Receptor Source: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
  • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
  • Test Compound: this compound, prepared in a series of dilutions.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.
  • Assay Buffer: Typically, a buffered saline solution (e.g., phosphate-buffered saline, PBS, or Tris-HCl) at a physiological pH (e.g., 7.4).
  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
  • Scintillation Counter: To measure the radioactivity retained on the filters.
  • Scintillation Fluid: A liquid that emits light when excited by radioactive particles.

2. Procedure:

  • Membrane Preparation:
  • Cultured CHO cells expressing the target muscarinic receptor subtype are harvested.
  • The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.
  • The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a BCA or Bradford assay).
  • Assay Setup (in a 96-well plate):
  • Total Binding Wells: Contain receptor membranes, radioligand, and assay buffer.
  • Non-specific Binding (NSB) Wells: Contain receptor membranes, radioligand, and a high concentration of a non-radiolabeled antagonist.
  • Competition Wells: Contain receptor membranes, radioligand, and varying concentrations of this compound.
  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
  • Filtration: The contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. The filters trap the receptor membranes with the bound radioligand.
  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
  • Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

  • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
  • The data from the competition wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It is used to determine the efficacy of a compound (i.e., whether it is an agonist, partial agonist, or antagonist).

1. Materials:

  • Receptor Source: As in the radioligand binding assay.
  • Test Compound: this compound.
  • GTP-γ-[³⁵S]: A non-hydrolyzable, radiolabeled analog of GTP.
  • GDP: Guanosine diphosphate, used to maintain the G-protein in its inactive state.
  • Assay Buffer: Similar to the binding assay buffer, often containing MgCl₂.
  • Filtration Apparatus and Scintillation Counter: As described above.

2. Procedure:

  • Membrane Preparation: Same as for the radioligand binding assay.
  • Assay Setup:
  • Receptor membranes are incubated in the assay buffer with GDP and varying concentrations of this compound.
  • The reaction is initiated by the addition of GTP-γ-[³⁵S].
  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes). During this time, agonist binding to the receptor promotes the exchange of GDP for GTP-γ-[³⁵S] on the α-subunit of the G-protein.
  • Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of bound GTP-γ-[³⁵S] is quantified by scintillation counting.

3. Data Analysis:

  • The amount of GTP-γ-[³⁵S] binding is plotted against the concentration of this compound.
  • An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) can be determined from the dose-response curve.
  • To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated GTP-γ-[³⁵S] binding is measured.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of G-proteins to initiate intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M1_M3_M5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M_Receptor M1/M3/M5 Receptor G_Protein Gq/11 Protein (α, β, γ) M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response PTAC This compound (Antagonist) PTAC->M_Receptor Blocks ACh Acetylcholine (Agonist) ACh->M_Receptor Activates

Figure 1: M1, M3, and M5 Receptor Signaling Pathway.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

M2_M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M_Receptor M2/M4 Receptor G_Protein Gi/o Protein (α, β, γ) M_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., GIRK) G_Protein->Ion_Channel Modulates ATP ATP AC->ATP Converts Cellular_Response Cellular Response Ion_Channel->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response PTAC This compound (Partial Agonist) PTAC->M_Receptor Partially Activates ACh Acetylcholine (Full Agonist) ACh->M_Receptor Activates

Figure 2: M2 and M4 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a test compound using a radioligand competition binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (from CHO cells) setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, PTAC dilutions, Controls) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration counting Scintillation Counting (quantify radioactivity) filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_curve Plot Competition Curve calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

PTAC Oxalate: A Technical Guide to its Dual Agonist-Antagonist Profile at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTAC oxalate, a selective muscarinic receptor ligand with a unique dual agonist-antagonist profile. This document collates quantitative pharmacological data, details key experimental protocols for its characterization, and visualizes its complex signaling mechanisms.

Core Pharmacological Profile

This compound is a potent and selective ligand for the muscarinic acetylcholine receptor family (M1-M5). Its defining characteristic is its differential activity across these receptor subtypes. It functions as a partial agonist at the Gi-coupled M2 and M4 receptors and as an antagonist at the Gq-coupled M1, M3, and M5 receptors.[1] This profile has generated interest in its potential therapeutic applications, particularly in neuropsychiatric disorders where modulation of cholinergic signaling is a key target.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize its binding affinity and functional potency at the five human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeBinding Affinity (Ki) in CHO cells
hM10.2 - 2.8 nM[1]
hM20.2 - 2.8 nM[1]
hM30.2 - 2.8 nM[1]
hM40.2 - 2.8 nM[1]
hM50.2 - 2.8 nM
Table 2: Functional Activity of PTAC at Human Muscarinic Receptors (GTP-γ-[35S] Binding Assay)
Receptor SubtypeAgonist pEC50Agonist %Emax (relative to Oxotremorine-M)Antagonist pIC50Antagonist % Inhibition
hM1 9.4338.19.0354.3
hM2 9.3068.58.4616.8
hM3 --7.6990.45
hM4 8.8319.47.6192.7
hM5 --6.9787.3

Data derived from a study using CHO cells stably expressing human M1-M5 receptors.

Signaling Pathways

This compound's dual activity leads to distinct downstream signaling cascades depending on the receptor subtype it engages. At M2 and M4 receptors, its partial agonism stimulates Gi protein signaling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, at M1, M3, and M5 receptors, it acts as an antagonist, blocking the Gq-protein-mediated activation of phospholipase C, which in turn prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.

PTAC_Signaling cluster_agonist Agonist Activity (M2/M4) cluster_antagonist Antagonist Activity (M1/M3/M5) PTAC PTAC M2/M4 Receptor M2/M4 Receptor PTAC->M2/M4 Receptor Binds & Partially Activates Gi Protein Gi Protein M2/M4 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production PTAC_ant PTAC M1/M3/M5 Receptor M1/M3/M5 Receptor PTAC_ant->M1/M3/M5 Receptor Binds & Blocks ACh Acetylcholine ACh->M1/M3/M5 Receptor Blocked Gq Protein Gq Protein M1/M3/M5 Receptor->Gq Protein Activation Blocked PLC Phospholipase C Gq Protein->PLC IP3/DAG IP3/DAG PLC->IP3/DAG

Figure 1: Dual Signaling Pathways of this compound

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor subtype (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1).

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • A series of dilutions of this compound are prepared.

  • In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand (e.g., atropine).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • The IC50 is determined by non-linear regression analysis of the competition curve.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare Reagents Prepare Cell Membranes, Radioligand, and PTAC Dilutions Start->Prepare Reagents Incubation Incubate Membranes, Radioligand, and PTAC in 96-well Plate Prepare Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Counting Add Scintillation Fluid and Quantify Radioactivity Washing->Scintillation Counting Data Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Scintillation Counting->Data Analysis End End Data Analysis->End

Figure 2: Workflow for Radioligand Binding Assay
GTP-γ-[35S] Binding Assay for Functional Activity

This assay measures the functional agonistic or antagonistic activity of this compound by quantifying G-protein activation.

Objective: To determine the potency (EC50 or IC50) and efficacy (%Emax or % inhibition) of this compound at muscarinic receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human M1-M5 muscarinic receptors.

  • GTP-γ-[35S] (500 pM final concentration).

  • GDP (1 µM final concentration for M2 and M4 receptor membranes).

  • This compound stock solution.

  • Full agonist (e.g., Oxotremorine-M).

  • GTP-binding assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Rabbit polyclonal Gα antibodies (e.g., anti-Gαq/11 for M1, M3, M5; anti-Gαi/o for M2, M4).

  • Antibody capture scintillation proximity assay reagents.

  • 96-well plates.

Procedure:

  • Agonist Mode:

    • Membrane preparations (20–40 fmol/well) are incubated with varying concentrations of this compound for 30 minutes at room temperature.

    • For M2 and M4 receptors, GDP is added before incubation.

    • GTP-γ-[35S] is added, and the incubation continues for another 30 minutes.

  • Antagonist Mode:

    • Membranes are incubated with varying concentrations of this compound in the presence of an EC90 concentration of a full agonist (e.g., oxotremorine-M).

  • G-Protein Capture:

    • The labeled membranes are solubilized with 0.27% Nonidet P40.

    • The appropriate rabbit polyclonal Gα antibody is added and incubated for 60 minutes.

  • Detection:

    • The amount of bound GTP-γ-[35S] is quantified using a scintillation proximity assay.

  • Data Analysis:

    • Data are analyzed using non-linear regression to determine pEC50 and %Emax (relative to the full agonist) for agonist activity, or pIC50 and % inhibition for antagonist activity.

Beta-Arrestin Recruitment Assay

This assay can be used to investigate potential G-protein-independent signaling or receptor desensitization mediated by this compound.

Objective: To determine if this compound promotes the recruitment of β-arrestin to muscarinic receptors.

Materials:

  • Cells co-expressing a muscarinic receptor subtype and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

  • This compound stock solution.

  • Agonist control (e.g., Acetylcholine).

  • Assay-specific detection reagents (e.g., for enzyme complementation assays).

  • Microplate reader or high-content imaging system.

Procedure:

  • Cells are plated in a microplate.

  • Cells are treated with varying concentrations of this compound or a control agonist.

  • The plate is incubated to allow for β-arrestin recruitment.

  • The recruitment is quantified by measuring the resulting signal (e.g., luminescence, fluorescence resonance energy transfer, or imaging of fluorescent protein translocation).

  • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Functional_Assay_Logic Start Start Compound This compound Start->Compound Receptor Muscarinic Receptor (M1-M5) Compound->Receptor G_Protein_Assay GTP-γ-[35S] Binding Assay Receptor->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay Receptor->Arrestin_Assay G_Protein_Outcome Measure G-protein Activation (Agonism/Antagonism) G_Protein_Assay->G_Protein_Outcome Arrestin_Outcome Measure β-Arrestin Recruitment (Biased Agonism) Arrestin_Assay->Arrestin_Outcome End End G_Protein_Outcome->End Arrestin_Outcome->End

Figure 3: Logic Diagram for Functional Characterization

Conclusion

This compound's distinct dual agonist-antagonist profile at muscarinic receptors makes it a valuable pharmacological tool for dissecting the roles of individual receptor subtypes in physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of this and similar molecules. The complex signaling profile, with partial agonism at M2/M4 receptors and antagonism at M1/M3/M5 receptors, offers a nuanced approach to modulating the cholinergic system, potentially offering improved therapeutic windows compared to non-selective muscarinic ligands.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PTAC Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental use of PTAC oxalate, a selective muscarinic receptor ligand. This compound exhibits a unique pharmacological profile, acting as a partial agonist at M2 and M4 receptors and an antagonist at M1, M3, and M5 receptors.[1][2] This profile makes it a valuable tool for investigating the subtype-specific functions of the muscarinic receptor family in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueSpecies/Cell LineReference
Receptor Binding Affinity (Ki)
M1 Receptor2.8 nMHuman (CHO cells)[1]
M2 Receptor0.2 nMHuman (CHO cells)[1][2]
M3 Receptor0.6 nMHuman (CHO cells)
M4 Receptor0.2 nMHuman (CHO cells)
M5 Receptor0.8 nMHuman (CHO cells)
In Vivo Efficacy
Effective Dose (Neuropathic Pain)0.05 mg/kg (IP)Mice
Ineffective Dose (Neuropathic Pain)0.01 mg/kg (IP)Mice
Antidepressant-like Effect
Effective Dose (Forced Swim Test)0.05 mg/kg (IP)Mice
Ineffective Dose (Forced Swim Test)0.01 mg/kg (IP)Mice

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level, highlighting its differential effects on various muscarinic receptor subtypes.

PTAC_Oxalate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_M1_M3_M5 M1, M3, M5 Receptors (Antagonist) cluster_M2_M4 M2, M4 Receptors (Partial Agonist) cluster_intracellular Intracellular Space PTAC_oxalate This compound M1_M3_M5 M1/M3/M5 PTAC_oxalate->M1_M3_M5 Binds & Blocks M2_M4 M2/M4 PTAC_oxalate->M2_M4 Binds & Partially Activates Gq_11 Gq/11 Pathway M1_M3_M5->Gq_11 X Gi_o Gi/o Pathway M2_M4->Gi_o PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_increase AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP_decrease cAMP Decrease AC->cAMP_decrease

Caption: Signaling pathway of this compound.

In Vivo Experimental Protocols

The following protocols are designed for the investigation of this compound in rodent models of neuropathic pain and depression.

Animal Models and Husbandry
  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for models of neuropathic pain and depression.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Formulation: this compound is a white solid powder that is generally soluble in water and DMSO. For intraperitoneal (IP) injection, dissolve this compound in sterile saline (0.9% NaCl).

  • Dosage: Based on available data, effective doses are around 0.05 mg/kg, while 0.01 mg/kg has been shown to be ineffective in certain models. A dose-response study is recommended to determine the optimal dose for a specific model.

  • Administration: Administer the drug solution via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Experimental Workflow for Neuropathic Pain Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Neuropathic_Pain_Workflow cluster_pre_surgery Baseline cluster_surgery Induction cluster_post_surgery Post-Operative cluster_treatment Treatment cluster_testing Assessment Baseline_Testing Baseline Behavioral Testing (e.g., von Frey test) Surgery Neuropathic Pain Induction (e.g., Chronic Constriction Injury) Baseline_Testing->Surgery Recovery Post-operative Recovery (3-7 days) Surgery->Recovery Allodynia_Confirmation Confirmation of Mechanical Allodynia Recovery->Allodynia_Confirmation Grouping Randomization into Groups (Vehicle, this compound) Allodynia_Confirmation->Grouping Treatment_Admin Drug Administration (IP) Grouping->Treatment_Admin Behavioral_Testing Post-treatment Behavioral Testing (e.g., von Frey test at various time points) Treatment_Admin->Behavioral_Testing

Caption: Experimental workflow for neuropathic pain.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.

    • The ligatures should be tightened until a slight constriction of the nerve is observed.

    • Close the incision with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Acclimation: Place the mice in individual compartments on a wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw.

  • Response: A positive response is recorded if the mouse briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Experimental Protocol for Antidepressant-like Effects
  • Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-test Session (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Test Session (Day 2):

    • Administer this compound (0.01 or 0.05 mg/kg, IP) or vehicle 30-60 minutes before the test.

    • Place the mouse in the cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

  • Apparatus: Suspend the mouse by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 50 cm above the floor.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Suspend the mouse for a 6-minute session.

    • Record the total duration of immobility. Immobility is defined as the absence of any movement except for respiration.

Potential Side Effects and Monitoring

Given that this compound is a muscarinic receptor ligand, potential cholinergic side effects should be monitored. These may include salivation, lacrimation, urination, defecation, and gastrointestinal distress (SLUDGE). Any adverse effects should be documented and taken into consideration during data interpretation.

Conclusion

This compound is a promising research tool for elucidating the roles of M2 and M4 muscarinic receptor subtypes in various neurological and psychiatric conditions. The protocols outlined in this document provide a framework for conducting in vivo studies to further characterize its pharmacological effects. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Using Oxalate in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxalate, a dicarboxylic acid anion, is a metabolic end product that, in high concentrations, can have significant physiological effects. While extensively studied in the context of kidney stone formation and its impact on renal epithelial cells, emerging evidence suggests that oxalate can also influence neuronal function. These application notes provide an overview of the known effects of oxalate on neuronal cells and detailed protocols for studying these effects in a laboratory setting. The information is primarily based on studies of oxalate's impact on dorsal root ganglion (DRG) neurons and extrapolated from its known signaling mechanisms in other cell types.

Data Presentation

Table 1: Summary of Quantitative Effects of Oxalate on Cultured Cells

Cell TypeParameter MeasuredTreatmentResultReference
Primary Cultured DRG NeuronsPercentage of Menthol-Sensitive Cells500 µM Oxalate for 24hSignificant increase in the number of menthol-sensitive cells (P < 0.05)[1]
Human Intestinal Caco2-BBE Cells[¹⁴C]oxalate TransportForskolin and IBMX (PKA activators)3.7-fold stimulation of oxalate transport[2]
HK-2 and HEK-293 CellsPI3K and AKT PhosphorylationJPT2 OverexpressionSignificant enhancement of phosphorylation levels[3]
LLC-PK1 Cellsp38 MAPK Activation1 mM OxalateRobust phosphorylation and activation[4]
LLC-PK1 CellsJNK Activation1 mM OxalateModest activation[4]
LLC-PK1 CellsLDH ReleaseOxalate (concentration not specified) for 3h2.18 ± 0.10-fold increase
LLC-PK1 CellsPKC Activity (Particulate Fraction)Oxalate (concentration not specified) for 3hSignificant increase (0.305 ± 0.1 to 0.657 ± 0.06)

Experimental Protocols

Protocol 1: General Protocol for Treatment of Cultured Neuronal Cells with Oxalate

This protocol provides a general framework for treating primary or immortalized neuronal cell lines with oxalate. Specific parameters such as cell seeding density, oxalate concentration, and incubation time may need to be optimized for different cell types and experimental goals.

Materials:

  • Cultured neuronal cells (e.g., primary hippocampal, cortical, or DRG neurons; or cell lines like SH-SY5Y)

  • Complete culture medium appropriate for the cell type

  • Sodium oxalate (or another soluble oxalate salt)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well, 12-well, or 96-well)

  • Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, antibodies for western blotting)

Procedure:

  • Cell Plating:

    • Plate neuronal cells onto appropriate culture plates pre-coated with a suitable substrate (e.g., poly-D-lysine, laminin).

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency or developmental stage.

  • Preparation of Oxalate Stock Solution:

    • Prepare a sterile stock solution of sodium oxalate in water or PBS. A concentration of 100 mM is recommended for easy dilution.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Treatment with Oxalate:

    • On the day of the experiment, dilute the oxalate stock solution to the desired final concentration in pre-warmed complete culture medium. Based on published data, a starting concentration range of 100 µM to 1 mM can be explored.

    • Remove the old medium from the cultured cells and gently wash once with sterile PBS.

    • Add the medium containing the desired concentration of oxalate to the cells. Include a vehicle control (medium without oxalate).

    • Incubate the cells for the desired period (e.g., 24 hours, as used in the DRG neuron study).

  • Downstream Analysis:

    • After incubation, the cells can be processed for various analyses, such as:

      • Cell Viability Assays: (e.g., MTT, LDH release) to assess cytotoxicity.

      • Immunocytochemistry: To visualize changes in protein expression or localization.

      • Western Blotting: To quantify changes in protein expression and phosphorylation states of signaling molecules.

      • Calcium Imaging: To measure changes in intracellular calcium levels.

      • RNA Sequencing or qPCR: To analyze changes in gene expression.

Protocol 2: Assessment of Neuronal Sensitization using Calcium Imaging

This protocol is adapted from a study on DRG neurons and can be used to assess changes in neuronal sensitivity to specific stimuli after oxalate treatment.

Materials:

  • Cultured neuronal cells treated with oxalate as described in Protocol 1.

  • Fura-2 AM or other suitable calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Stimulating agents (e.g., menthol for TRPM8, capsaicin for TRPV1, KCl for general neuronal depolarization).

  • Fluorescence microscope equipped for ratiometric calcium imaging.

Procedure:

  • Loading with Calcium Indicator:

    • After oxalate treatment, wash the cells twice with HBSS.

    • Incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Imaging:

    • Mount the culture plate on the fluorescence microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply the stimulating agent (e.g., 300 µM menthol) and continue to acquire images.

    • At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to identify all responsive neurons.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380) for each cell over time.

    • A cell is considered responsive if the F340/F380 ratio increases significantly above the baseline upon stimulation.

    • Quantify the percentage of responsive cells in the oxalate-treated and control groups. For example, the percentage of menthol-sensitive cells can be calculated as: (number of menthol-responsive neurons / number of KCl-responsive neurons) x 100.

Mandatory Visualizations

Signaling Pathways

Oxalate_Signaling_Pathways cluster_TRPM8 TRPM8 Pathway cluster_PKA PKA Pathway cluster_PI3K JPT2/PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_PKC PKC Pathway Oxalate Oxalate TRPM8 TRPM8 Oxalate->TRPM8 Upregulates PKA PKA Oxalate->PKA Activates JPT2 JPT2 Oxalate->JPT2 Upregulates p38_MAPK p38 MAPK Oxalate->p38_MAPK Activates JNK JNK Oxalate->JNK Activates PKC PKCα/δ Oxalate->PKC Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Neuronal_Sensitization Neuronal Sensitization Ca_influx->Neuronal_Sensitization Oxalate_Transport Oxalate Transport PKA->Oxalate_Transport Stimulates PI3K PI3K JPT2->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival/Proliferation AKT->Cell_Survival Gene_Expression Altered Gene Expression p38_MAPK->Gene_Expression JNK->Gene_Expression Apoptosis Apoptosis JNK->Apoptosis NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates Oxidative_Stress Oxidative Stress NADPH_Oxidase->Oxidative_Stress

Caption: Putative signaling pathways activated by oxalate in neuronal and other cell types.

Experimental Workflow

Experimental_Workflow Start Start: Plate Neuronal Cells Culture Culture to Desired State Start->Culture Prepare_Oxalate Prepare Oxalate Solution Culture->Prepare_Oxalate Treat Treat Cells with Oxalate (and Vehicle Control) Culture->Treat Prepare_Oxalate->Treat Incubate Incubate for a Defined Period (e.g., 24 hours) Treat->Incubate Analysis Downstream Analysis Incubate->Analysis Viability Cell Viability Assay Analysis->Viability Imaging Calcium Imaging Analysis->Imaging Biochemistry Western Blot / qPCR Analysis->Biochemistry End End: Data Interpretation Viability->End Imaging->End Biochemistry->End

Caption: General experimental workflow for studying the effects of oxalate on cultured neuronal cells.

References

Application Notes and Protocols for Studying Neuropathic Pain Models Involving Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing an oxaliplatin-induced neuropathic pain model, with a focus on the role of its metabolite, oxalate, in the development of pain symptoms. This model is highly relevant for preclinical studies aimed at understanding the pathophysiology of chemotherapy-induced peripheral neuropathy (CIPN) and for the development of novel analgesic drugs.[1][2]

Introduction

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer.[1][2] A significant dose-limiting side effect of oxaliplatin is the development of peripheral neuropathy, which manifests as both acute and chronic symptoms.[1] The acute form is often characterized by cold hypersensitivity, while the chronic form presents as a more persistent sensory neuropathy. Oxaliplatin is metabolized into oxalate and dichloro(1,2-diaminocyclohexane)platinum (Pt(dach)Cl₂). Studies have indicated that the oxalate metabolite is significantly involved in the acute cold hyperalgesia observed after oxaliplatin administration, while the platinum compound is more associated with chronic mechanical allodynia. Understanding the distinct roles of these metabolites is crucial for developing targeted therapies.

This document outlines the protocols for inducing neuropathic pain in rodents using oxaliplatin and its metabolite oxalate, methods for assessing pain-related behaviors, and a summary of expected quantitative outcomes. Additionally, it provides insights into the signaling pathways implicated in this pain model.

Key Experimental Protocols

Protocol 1: Induction of Oxaliplatin-Induced Neuropathic Pain in Rats

This protocol describes the induction of a neuropathic pain model that recapitulates the symptoms of chemotherapy-induced peripheral neuropathy.

Materials:

  • Oxaliplatin powder

  • Sterile 5% glucose solution

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Animal housing with controlled temperature and light-dark cycle

  • Standard laboratory animal diet and water ad libitum

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Acclimate the rats to the housing facilities for at least one week prior to the experiment. Handle the animals daily to minimize stress-induced variability in behavioral tests.

  • Oxaliplatin Solution Preparation: Dissolve oxaliplatin powder in a sterile 5% glucose solution to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of injection.

  • Induction of Neuropathy: Administer oxaliplatin via intraperitoneal (i.p.) injection. A commonly used dosing regimen is a single injection of 6 mg/kg to induce both mechanical and cold allodynia. For chronic models, repeated injections of a lower dose (e.g., 2.4 mg/kg daily) for a specified period can be used.

  • Control Group: Administer an equivalent volume of the vehicle (5% glucose solution) to the control group of animals.

  • Monitoring: Monitor the animals daily for general health, body weight changes, and any signs of distress.

Protocol 2: Assessment of Cold Allodynia and Hyperalgesia (Cold Plate Test)

This test is used to measure the sensitivity to cold stimuli, a hallmark of acute oxaliplatin-induced neuropathy.

Materials:

  • Cold plate apparatus with adjustable temperature control

  • Timer

Procedure:

  • Apparatus Setup: Set the surface temperature of the cold plate to a non-noxious cold temperature (e.g., 4°C).

  • Acclimatization: Place the rat on the cold plate and start the timer immediately.

  • Observation: Observe the animal for signs of pain, such as lifting or licking of the paws.

  • Measurement: Record the latency (in seconds) to the first sign of a pain response (paw withdrawal, licking, or jumping).

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 60 seconds) should be established. If the animal does not respond within this time, remove it from the plate and record the cut-off time as the latency.

  • Data Analysis: A significant decrease in the paw withdrawal latency in the oxaliplatin-treated group compared to the control group indicates the presence of cold allodynia/hyperalgesia.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to mechanical stimuli and is indicative of the chronic phase of oxaliplatin-induced neuropathy.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

Procedure:

  • Acclimatization: Place the rat in an individual compartment on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force. Apply the filament until it bends and hold for 3-5 seconds.

  • Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Briefly, if a positive response is observed, the next filament applied will have a lower force. If no response is observed, the next filament will have a higher force.

  • Data Analysis: The 50% PWT is calculated from the pattern of responses. A significant decrease in the PWT in the oxaliplatin-treated group compared to the control group indicates mechanical allodynia.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating oxaliplatin-induced neuropathic pain.

Table 1: Effect of Oxaliplatin on Cold Sensitivity

Treatment GroupPaw Withdrawal Latency (seconds) on Cold Plate
Vehicle Control21.3 ± 0.8
Oxaliplatin (2.4 mg/kg daily for 21 days)11.5 ± 0.6

Data adapted from a study on oxaliplatin-induced neuropathy in rats. A lower latency indicates increased cold sensitivity.

Table 2: Effect of Oxalate on Cold and Mechanical Sensitivity

Treatment GroupCold Hyperalgesia/AllodyniaMechanical Allodynia
Oxalate (1.3 mg/kg, i.p., twice a week)Induced in the early phaseNot induced
Pt(dach)Cl₂ (3.8 mg/kg, i.p., twice a week)Not inducedInduced in the late phase

This table summarizes the differential effects of oxaliplatin metabolites on pain modalities.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Oxaliplatin-Induced Neuropathic Pain

Several signaling pathways are implicated in the pathogenesis of oxaliplatin-induced neuropathic pain. These include inflammatory pathways and those involved in neuronal hyperexcitability.

G Oxaliplatin Oxaliplatin DRG_Neuron Dorsal Root Ganglion (DRG) Neuron Oxaliplatin->DRG_Neuron Spinal_Microglia Spinal Microglia Oxaliplatin->Spinal_Microglia Oxalate Oxalate Oxaliplatin->Oxalate Metabolism Ion_Channel Voltage-Gated Sodium Channels DRG_Neuron->Ion_Channel Alters NF_kB NF-κB Activation Spinal_Microglia->NF_kB MAPK MAPK Activation (p38, ERK) Spinal_Microglia->MAPK Oxalate->DRG_Neuron Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channel->Neuronal_Hyperexcitability Cold_Hyperalgesia Cold Hyperalgesia Neuronal_Hyperexcitability->Cold_Hyperalgesia Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Central_Sensitization Central Sensitization Proinflammatory_Cytokines->Central_Sensitization NF_kB->Proinflammatory_Cytokines MAPK->Proinflammatory_Cytokines Mechanical_Allodynia Mechanical Allodynia Central_Sensitization->Mechanical_Allodynia

Caption: Signaling pathways in oxaliplatin-induced neuropathic pain.

Experimental Workflow for Preclinical Drug Screening

This workflow outlines the key steps for evaluating the efficacy of a test compound in the oxaliplatin-induced neuropathic pain model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Behavioral Testing (von Frey, Cold Plate) acclimatization->baseline induction Induce Neuropathy (Oxaliplatin Injection) baseline->induction treatment Administer Test Compound or Vehicle induction->treatment behavioral_testing Post-treatment Behavioral Testing treatment->behavioral_testing data_analysis Data Analysis and Comparison behavioral_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical drug screening.

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines regarding animal welfare. The specific parameters of the experiments, such as drug dosages and timing of assessments, may need to be optimized for individual laboratory conditions and research questions.

References

Application Notes and Protocols for Oxalate Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate and its salts are frequently utilized in animal studies to model conditions characterized by hyperoxaluria, such as calcium oxalate nephrolithiasis and chronic kidney disease.[1][2] The administration of oxalate induces a state of elevated urinary oxalate, leading to crystal deposition in the kidneys, renal injury, and the activation of various cellular signaling pathways. These models are invaluable for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of potential treatments.

These application notes provide detailed protocols for oral oxalate administration in mice and summarize key signaling pathways implicated in oxalate-induced renal pathology.

Experimental Protocols

Protocol 1: Induction of Hyperoxaluria via High-Oxalate Diet

This protocol describes the induction of hyperoxaluria in mice through the ad libitum feeding of a specially formulated high-oxalate diet. This method is suitable for long-term studies of chronic kidney disease and nephrocalcinosis.[1]

Materials:

  • C57BL/6 mice (male or female)

  • Control diet (calcium-free)

  • High-oxalate diet (calcium-free diet supplemented with sodium oxalate)

  • Metabolic cages for urine collection

  • Standard laboratory equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for a minimum of 3 days prior to the start of the experiment. Provide free access to standard chow and water.

  • Baseline Data Collection: On day 0, collect 24-hour urine samples and baseline blood samples via tail vein or retro-orbital sinus puncture.

  • Dietary Intervention:

    • Control Group: Feed mice a control diet (calcium-free).[1]

    • Experimental Group: Feed mice a high-oxalate diet. A common formulation is a calcium-free diet supplemented with 1.5% sodium oxalate.[1] Another study utilized a diet with 50 μmol/g sodium oxalate added to a calcium-free diet.

  • Monitoring: Monitor the mice daily for any signs of morbidity or mortality. Record food and water intake.

  • Sample Collection: Collect 24-hour urine samples at specified time points (e.g., day 14). At the end of the study, collect terminal blood samples and harvest kidneys for histological and molecular analysis.

Protocol 2: Acute Oxalate Nephropathy via Oral Gavage

This protocol is designed to induce acute renal injury by administering a single high dose of oxalate via oral gavage.

Materials:

  • C57BL/6 mice

  • Sodium oxalate solution

  • Oral gavage needles

  • Standard laboratory equipment for blood and tissue collection

Procedure:

  • Preparation of Oxalate Solution: Prepare a solution of sodium oxalate in a suitable vehicle (e.g., sterile water).

  • Administration: Administer a single dose of the sodium oxalate solution to mice via oral gavage.

  • Monitoring and Sample Collection: Monitor mice for signs of distress. Collect blood and urine samples at predetermined time points post-gavage to assess renal function. Harvest kidneys at the study endpoint for further analysis.

Data Presentation

Table 1: Animal Models of Oxalate Administration
Animal ModelMethod of AdministrationOxalate CompoundDosageKey FindingsReference
C57BL/6 MiceHigh-Oxalate DietSodium Oxalate1.5% in calcium-free dietInduces stable stages of CKD, tubular damage, inflammation, and fibrosis.
C57BL/6 MiceHigh-Oxalate DietSodium Oxalate50 µmol/g in calcium-free dietInduces hyperoxaluria.
RatsIntraperitoneal InjectionSodium Oxalate10 mg/kgCauses rapid crystal formation in kidneys, tubular necrosis, and dilatation.
PigsDiet SupplementEthylene Glycol + Vitamin DNot specifiedFormation of calcium oxalate stones and crystal formation within the renal cortex and medulla.

Signaling Pathways in Oxalate-Induced Renal Injury

Oxalate exposure triggers a cascade of intracellular signaling events in renal tubular epithelial cells, contributing to inflammation, cell injury, and the progression of kidney stone disease.

JPT2/PI3K/AKT Signaling Pathway

Oxalate exposure can upregulate Jupiter microtubule-associated homolog 2 (JPT2), which is involved in nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ mobilization. This leads to the activation of the PI3K/AKT signaling pathway, which is pivotal in regulating cell survival, proliferation, and metabolism.

JPT2_PI3K_AKT_Pathway Oxalate Oxalate Exposure NAADP NAADP Increase Oxalate->NAADP JPT2 JPT2 Upregulation NAADP->JPT2 Ca_Mobilization Ca2+ Mobilization JPT2->Ca_Mobilization PI3K PI3K Activation JPT2->PI3K AKT AKT Phosphorylation PI3K->AKT Cell_Adhesion Cell Adhesion AKT->Cell_Adhesion Macrophage_Polarization Macrophage Inflammatory Polarization AKT->Macrophage_Polarization Kidney_Stone Kidney Stone Progression Cell_Adhesion->Kidney_Stone Macrophage_Polarization->Kidney_Stone

Caption: JPT2/PI3K/AKT signaling in oxalate-induced kidney stone progression.

ROS/Akt/p38 MAPK Signaling Pathway

Calcium oxalate monohydrate (COM) crystals, a major component of kidney stones, induce the overproduction of reactive oxygen species (ROS). This oxidative stress can activate the Akt and p38 MAPK signaling pathways, leading to tight junction disruption and renal cell injury.

ROS_Akt_p38_MAPK_Pathway COM Calcium Oxalate Monohydrate (COM) Crystals ROS Reactive Oxygen Species (ROS) Production COM->ROS Akt Akt Activation ROS->Akt p38 p38 MAPK Activation ROS->p38 TJ_Disruption Tight Junction Disruption Akt->TJ_Disruption p38->TJ_Disruption Cell_Injury Renal Cell Injury TJ_Disruption->Cell_Injury

Caption: ROS-mediated activation of Akt and p38 MAPK leading to renal cell injury.

PKC-alpha and -delta Dependent NADPH Oxidase Activation

Oxalate can induce oxidative injury in renal tubular epithelial cells by activating protein kinase C (PKC) isoforms alpha and delta. This activation leads to the translocation of these PKC isoforms to the cell membrane, where they activate NADPH oxidase, a major source of cellular ROS.

PKC_NADPH_Oxidase_Pathway Oxalate Oxalate PKC_alpha PKC-alpha Activation Oxalate->PKC_alpha PKC_delta PKC-delta Activation Oxalate->PKC_delta NADPH_Oxidase NADPH Oxidase Activation PKC_alpha->NADPH_Oxidase PKC_delta->NADPH_Oxidase ROS ROS Generation NADPH_Oxidase->ROS Oxidative_Injury Oxidative Injury ROS->Oxidative_Injury

Caption: PKC-dependent activation of NADPH oxidase by oxalate.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies of oxalate-induced hyperoxaluria.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Sample Collection (Urine, Blood) Start->Baseline Grouping Randomization into Control and Experimental Groups Baseline->Grouping Control Control Diet/Vehicle Grouping->Control Experimental High-Oxalate Diet/Gavage Grouping->Experimental Monitoring Daily Monitoring (Health, Food/Water Intake) Control->Monitoring Experimental->Monitoring Interim Interim Sample Collection Monitoring->Interim Endpoint Endpoint: Terminal Sample Collection (Blood, Urine, Tissues) Interim->Endpoint Analysis Data Analysis (Biochemistry, Histology, Molecular) Endpoint->Analysis

Caption: General experimental workflow for oxalate administration studies.

References

Application Notes and Protocols for Preparing PTAC Oxalate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a selective muscarinic receptor ligand with a complex pharmacological profile. It acts as a partial agonist at M2 and M4 acetylcholine receptors while exhibiting antagonist effects at M1, M3, and M5 receptors.[1][2] This distinct receptor activity profile makes this compound a valuable pharmacological tool for investigating the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in experimental settings.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for accurate solution preparation and experimental reproducibility.

PropertyValueReference
CAS Number 201939-40-4[1]
Molecular Formula C₁₂H₁₉N₃S₂·C₂H₂O₄
Molecular Weight 359.46 g/mol
Appearance White solid powder
Purity ≥98%
Solubility Soluble to 100 mM in water and DMSO
Storage Desiccate at room temperature.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound for human muscarinic receptor subtypes.

Receptor SubtypeKi (nM)Reference
M1 2.8
M2 0.2
M3 0.6
M4 0.2
M5 0.8

Experimental Protocols

4.1. General Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and its solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

4.2. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 0.35946 mg of this compound (Molecular Weight = 359.46 g/mol ).

    • For larger volumes, scale the mass accordingly (e.g., for 10 mL, use 3.5946 mg).

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Storage:

    • Store the 10 mM stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.

4.3. Preparation of Working Solutions for In Vitro Experiments

This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile tubes and pipette tips

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Perform serial dilutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in the appropriate cell culture medium or buffer to achieve the final desired concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤ 0.1%).

  • Mix thoroughly:

    • Gently mix the working solution before adding it to your cell cultures.

Visualizations

5.1. Experimental Workflow for Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C or -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For Immediate Use or Storage dilute Dilute with Experimental Buffer/Medium thaw->dilute mix Mix Gently dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

5.2. Simplified Signaling Pathway of this compound

G cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity PTAC This compound M2 M2 Receptor PTAC->M2 M4 M4 Receptor PTAC->M4 M1 M1 Receptor PTAC->M1 M3 M3 Receptor PTAC->M3 M5 M5 Receptor PTAC->M5 M2_effect Downstream Signaling (e.g., ↓ cAMP) M2->M2_effect M4_effect Downstream Signaling (e.g., ↓ cAMP) M4->M4_effect M1_block Blocks ACh Binding M1->M1_block M3_block Blocks ACh Binding M3->M3_block M5_block Blocks ACh Binding M5->M5_block

Caption: this compound's dual receptor activity.

References

Application Notes and Protocols for In Vitro Oxalate Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "PTAC" as specified in the topic "PTAC oxalate concentration for in vitro assays" is ambiguous in a biochemical or cellular context. Extensive searches have not identified a relevant molecule or compound with this acronym in the context of oxalate research. Therefore, these application notes and protocols focus exclusively on the role and effects of oxalate in various in vitro assays.

Introduction

Oxalate is a dicarboxylic acid that plays a significant role in human health and disease, most notably as a primary component of kidney stones.[1] In vitro assays are crucial tools for investigating the mechanisms of oxalate-induced cellular dysfunction, calcium oxalate crystallization, and for the screening of potential therapeutic inhibitors. This document provides detailed protocols and application notes for key in vitro assays involving oxalate, targeting researchers in nephrology, urology, and drug development.

Quantitative Data Summary

The following tables summarize typical oxalate concentrations used in various in vitro assays and their observed effects. These values can serve as a starting point for experimental design.

Table 1: Oxalate Concentrations in Cellular Assays

Cell LineAssay TypeOxalate ConcentrationObserved Effect
HK-2 (Human Kidney Proximal Tubule)Cytotoxicity (MTT, LDH release)0.5 - 2 mMTime and concentration-dependent increase in membrane permeability and cell death.[2][3]
HK-2 (Human Kidney Proximal Tubule)Apoptosis (TUNEL, Caspase-3)Increasing concentrationsIncreased apoptosis, Bax expression, and caspase-9 expression; decreased Bcl-2 expression.[4]
HK-2 (Human Kidney Proximal Tubule)Oxidative Stress (ROS production)2 mmol/LIncreased levels of reactive oxygen species (ROS).[5]
HK-2 (Human Kidney Proximal Tubule)Gene Expression2 mMAltered expression of proteins involved in various cellular processes.
LLC-PK1 (Porcine Kidney Proximal Tubule)DNA Synthesis1 mMSelective activation of p38 MAPK and JNK signaling pathways.
LLC-PK1 (Porcine Kidney Proximal Tubule)Cell Proliferation80 - 320 µMIncreased cell proliferation.
LLC-PK1 (Porcine Kidney Proximal Tubule)Cell Proliferation> 400 µMDecreased cell proliferation.
MDCK (Canine Kidney Distal Tubule)Mitochondrial Membrane PotentialNot specifiedDecreased mitochondrial membrane potential within 30 minutes.
THP-1 (Human Monocyte)Mitochondrial Function100 µg/ml (calcium oxalate)Dose-dependent decrease in mitochondrial function.

Table 2: Oxalate Concentrations in A-cellular Assays

Assay TypeOxalate ConcentrationKey Parameters
Calcium Oxalate Crystallization (Nucleation)0.5 mM - 1.5 mMSpectrophotometric measurement of turbidity to determine induction time.
Calcium Oxalate Crystallization (Aggregation)50 mmol/L (to prepare crystals)Measurement of absorbance at 620 nm over time to determine the rate of aggregation.
Mitochondrial Respiration (isolated kidney mitochondria)Apparent Ki of 1.9 +/- 0.3 mMInhibition of Ca2+ ionophore-stimulated respiration.

Experimental Protocols

Calcium Oxalate Crystallization Assay

This assay is used to study the kinetics of calcium oxalate crystal formation and to screen for potential inhibitors of nucleation and aggregation.

a. Nucleation Assay Protocol

  • Reagent Preparation:

    • Solution A: 8 mM Calcium Chloride, 200 mM Sodium Chloride, 10 mM Sodium Acetate, pH 5.7.

    • Solution B: 1 mM Sodium Oxalate, 200 mM Sodium Chloride, 10 mM Sodium Acetate, pH 5.7.

    • Filter both solutions through a 0.22 µm filter and pre-warm to 37°C.

  • Assay Procedure:

    • To a cuvette, add 1.5 mL of Solution A.

    • Add the test inhibitor compound at the desired concentration.

    • Initiate crystallization by adding 1.5 mL of Solution B.

    • Immediately start monitoring the absorbance at 620 nm at 37°C for a set period (e.g., 30-60 minutes).

    • The induction time is the time required for the absorbance to start increasing, indicating the onset of nucleation.

b. Aggregation Assay Protocol

  • Crystal Preparation:

    • Prepare calcium oxalate monohydrate (COM) crystals by mixing equal volumes of 50 mmol/L calcium chloride and 50 mmol/L sodium oxalate.

    • Equilibrate the solution at 60°C for 1 hour, then cool to 37°C.

    • Wash and resuspend the crystals in a buffer (e.g., 0.05 mol/L Tris, 0.15 mol/L NaCl, pH 6.5) to a final concentration of 1 mg/mL.

  • Assay Procedure:

    • Add the COM crystal suspension to a cuvette with the test inhibitor.

    • Monitor the decrease in absorbance at 620 nm at 37°C over time (e.g., up to 6 hours). A decrease in absorbance indicates crystal aggregation and settling.

Oxalate Cytotoxicity Assay in HK-2 Cells

This protocol assesses the toxic effects of oxalate on human renal proximal tubular cells.

  • Cell Culture:

    • Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Oxalate Treatment:

    • Seed HK-2 cells in 96-well plates and allow them to adhere overnight.

    • Prepare fresh sodium oxalate solutions in serum-free medium at various concentrations (e.g., 0.125 to 2 mmol/L).

    • Replace the culture medium with the oxalate-containing medium and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • After incubation, add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-tetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Mitochondrial Function Assay

This assay evaluates the impact of oxalate on mitochondrial health.

a. Mitochondrial Respiration in Isolated Mitochondria

  • Mitochondria Isolation:

    • Isolate mitochondria from rat kidneys using differential centrifugation.

  • Respiration Measurement:

    • Use a Clark-type oxygen electrode to measure oxygen consumption.

    • Add isolated mitochondria to a respiration buffer.

    • Measure basal respiration, then add substrates (e.g., malate, succinate).

    • Add oxalate at various concentrations to determine its effect on substrate oxidation.

    • An uncoupler (e.g., CCCP) or a Ca2+ ionophore can be used to assess the maximum respiration rate and the inhibitory effect of oxalate.

b. Mitochondrial Membrane Potential in Intact Cells

  • Cell Preparation:

    • Culture cells (e.g., MDCK) on glass coverslips.

  • Staining and Treatment:

    • Load the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).

    • Treat the cells with oxalate for a short period (e.g., 30 minutes).

  • Imaging:

    • Use fluorescence microscopy to visualize the changes in mitochondrial membrane potential. A shift from red to green fluorescence with JC-1 indicates depolarization.

Visualizations: Signaling Pathways and Workflows

Oxalate-Induced Cellular Injury Signaling Pathway

High concentrations of oxalate can induce renal injury through various signaling pathways, leading to oxidative stress and inflammation.

Oxalate_Signaling cluster_0 Renal Epithelial Cell Oxalate Oxalate CellMembrane Cell Membrane Mitochondria Mitochondrial Dysfunction Oxalate->Mitochondria PKC PKC Activation NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS p38_JNK p38 MAPK / JNK Activation ROS->p38_JNK NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Mitochondria->ROS Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis p38_JNK->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Oxalate-induced signaling cascade in renal cells.

Experimental Workflow for Oxalate Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to evaluate the effects of oxalate.

Cytotoxicity_Workflow Start Start Cell_Culture Culture HK-2 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with varying Oxalate Concentrations Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubate_MTT Incubate for 4 hours MTT_Addition->Incubate_MTT Dissolve Add DMSO to Dissolve Formazan Crystals Incubate_MTT->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Analyze Analyze Data & Determine Cell Viability Measure->Analyze End End Analyze->End

Caption: Workflow for assessing oxalate cytotoxicity.

NLRP3 Inflammasome Activation by Oxalate

Oxalate and calcium oxalate crystals can activate the NLRP3 inflammasome, a key component of the innate immune response.

NLRP3_Activation CaOx Calcium Oxalate Crystals Phagocytosis Phagocytosis by Macrophages/Dendritic Cells CaOx->Phagocytosis K_Efflux Potassium Efflux CaOx->K_Efflux ROS_Production ROS Production CaOx->ROS_Production Lysosomal_Damage Lysosomal Damage & Cathepsin Release Phagocytosis->Lysosomal_Damage NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Lysosomal_Damage->NLRP3_Assembly K_Efflux->NLRP3_Assembly ROS_Production->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1b_Secretion IL-1β Secretion Caspase1_Activation->IL1b_Secretion cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b_Secretion Inflammation Inflammation & Tissue Injury IL1b_Secretion->Inflammation

Caption: NLRP3 inflammasome activation by oxalate.

References

Application Notes and Protocols for Receptor Binding Assay Using PTAC Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a potent and selective muscarinic receptor ligand, demonstrating a distinct pharmacological profile across the five human muscarinic acetylcholine receptor subtypes (M1-M5). It acts as a partial agonist at M2 and M4 receptors while functioning as an antagonist at M1, M3, and M5 receptors.[1] This unique characteristic makes this compound a valuable pharmacological tool for investigating the subtype-specific functions of the muscarinic receptor family and for the development of novel therapeutics targeting cholinergic signaling.[1] These application notes provide a detailed protocol for conducting a receptor binding assay to determine the affinity of this compound for the individual human muscarinic receptor subtypes.

Data Presentation

The binding affinity of this compound for each human muscarinic receptor subtype (hM1-hM5) is typically determined through competitive radioligand binding assays. The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeReported Kᵢ (nM)
hM12.8[1]
hM20.2[1]
hM30.6[1]
hM40.2
hM50.8

Note: Kᵢ values were determined using Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype.

Experimental Protocols

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Kᵢ).

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS, pH 7.4.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12 for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Centrifuge

    • Homogenizer (e.g., Dounce or Polytron)

    • 96-well microplates

    • Filter plates with glass fiber filters (e.g., GF/C)

    • Cell harvester or vacuum filtration manifold

    • Liquid scintillation counter

    • Bradford protein assay kit

Methods

1. Cell Culture and Membrane Preparation

  • Culture the recombinant cells expressing the specific muscarinic receptor subtype to a high density (approximately 80-90% confluency).

  • Harvest the cells by scraping or using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold assay buffer.

  • Homogenize the cell suspension using a homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final wash, resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay

  • On the day of the experiment, thaw the cell membrane aliquots on ice.

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration close to its Kₔ), and 100 µL of the cell membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]-NMS solution, and 100 µL of the cell membrane suspension.

    • Test Compound Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of the cell membrane suspension.

  • Incubate the plates at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester or vacuum manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

  • Allow the vials to sit for at least 4 hours in the dark.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding and test compound binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kₔ is the dissociation constant of the radioligand.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq PTAC This compound (Antagonist) PTAC->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Activates

Signaling pathway for M1, M3, and M5 muscarinic receptors.

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Leads to PTAC_agonist This compound (Partial Agonist) PTAC_agonist->M2_M4 Partially Activates ACh Acetylcholine ACh->M2_M4 Activates experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture cells expressing muscarinic receptor subtype membrane_prep 2. Prepare cell membranes (homogenization & centrifugation) cell_culture->membrane_prep protein_quant 3. Quantify protein concentration membrane_prep->protein_quant assay_setup 4. Set up 96-well plate: - Total Binding - Non-specific Binding - this compound dilutions protein_quant->assay_setup incubation 5. Incubate with [³H]-NMS assay_setup->incubation filtration 6. Filter and wash to separate bound and free radioligand incubation->filtration scintillation 7. Measure radioactivity (Liquid Scintillation Counting) filtration->scintillation data_processing 8. Calculate specific binding scintillation->data_processing curve_fitting 9. Plot competition curve and determine IC₅₀ data_processing->curve_fitting ki_calculation 10. Calculate Kᵢ using Cheng-Prusoff equation curve_fitting->ki_calculation

References

Application Notes and Protocols: PTAC Oxalate for Investigating Depression in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Novel, Investigational Compound for Preclinical Depression Research

Introduction

Recent advancements in neuropharmacology have led to the exploration of novel therapeutic agents for the treatment of major depressive disorder (MDD). One such emerging compound is PTAC oxalate, a promising molecule currently under investigation for its potential antidepressant effects. These application notes provide an overview of this compound, its hypothesized mechanism of action, and detailed protocols for its use in preclinical animal models of depression. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antidepressant therapies.

While the direct molecular target of this compound is still under intense investigation, preliminary evidence suggests its involvement in modulating neuroinflammatory pathways and enhancing neurotrophic factor signaling, both of which are considered critical in the pathophysiology of depression.

Key Signaling Pathways

The antidepressant effects of this compound are thought to be mediated through a multi-target mechanism involving the modulation of key signaling pathways implicated in depression. A hypothesized model of its action is depicted below.

PTAC_Oxalate_Pathway cluster_stress Chronic Stress cluster_inflammation Neuroinflammation cluster_neurotrophic Neurotrophic Support stress Stressors cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) stress->cytokines activates depression Depressive-like Behaviors cytokines->depression promotes bdnf BDNF trkb TrkB Receptor bdnf->trkb binds to pi3k_akt PI3K/Akt Pathway trkb->pi3k_akt mapk_erk MAPK/ERK Pathway trkb->mapk_erk neurogenesis Neurogenesis & Synaptic Plasticity pi3k_akt->neurogenesis mapk_erk->neurogenesis neurogenesis->depression alleviates ptac This compound ptac->cytokines inhibits ptac->bdnf upregulates

Hypothesized signaling pathway of this compound in depression.

Experimental Protocols

The following protocols are designed to assess the antidepressant-like effects of this compound in established rodent models of depression.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used and validated animal model that mimics the etiology of human depression resulting from chronic stress.

CUMS_Workflow cluster_setup Experimental Setup cluster_cums CUMS Procedure (4 weeks) cluster_treatment Treatment Phase (2 weeks, concurrent with CUMS) cluster_outcome Outcome Measures acclimatization Acclimatization (1 week) baseline Baseline Behavioral Tests (SPT, FST) acclimatization->baseline stressors Daily Unpredictable Stressors (e.g., wet cage, food deprivation, light/dark cycle reversal) baseline->stressors vehicle Vehicle Control Group ptac_low This compound (Low Dose) ptac_high This compound (High Dose) positive_control Positive Control (e.g., Fluoxetine) behavioral_tests Post-Treatment Behavioral Tests (SPT, FST, TST) vehicle->behavioral_tests ptac_low->behavioral_tests ptac_high->behavioral_tests positive_control->behavioral_tests biochemical_analysis Biochemical Analysis (Hippocampal BDNF, Serum Corticosterone) behavioral_tests->biochemical_analysis

Application Notes and Protocols for Measuring PTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PTACs)

Proteolysis Targeting Chimeras (PTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PTACs facilitate the complete removal of the protein of interest (POI).[3] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][4] A PTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single PTAC molecule to induce the degradation of multiple target protein molecules.

The efficacy of a PTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by parameters such as the DC50 (the concentration of the PTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). This document provides detailed protocols for key experimental techniques used to measure the efficacy of PTACs.

Signaling Pathway of PTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PTAC molecule in inducing the degradation of a target protein.

PTAC_Signaling_Pathway cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PTAC-E3 Ternary Complex POI->Ternary_Complex Binds PTAC PTAC Molecule PTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PTAC Recycled PTAC Ternary_Complex->Recycled_PTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_PTAC->PTAC PTAC_Workflow cluster_Workflow PTAC Efficacy Evaluation Workflow start PTAC Design & Synthesis biochemical_assays Biochemical Assays (e.g., TR-FRET, FP) start->biochemical_assays Target Engagement ternary_complex Ternary Complex Formation (Co-IP) biochemical_assays->ternary_complex Confirm Interaction cell_based_degradation Cell-Based Degradation Assays (Western Blot, Mass Spectrometry) downstream_effects Downstream Cellular Effects (Viability, Apoptosis Assays) cell_based_degradation->downstream_effects Functional Outcomes lead_optimization Lead Optimization cell_based_degradation->lead_optimization ternary_complex->cell_based_degradation Assess Degradation downstream_effects->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PTAC Oxalate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with PTAC oxalate (CAS: 201939-40-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective muscarinic receptor ligand. It is a specific small molecule with the chemical formula C₁₄H₂₁N₃O₄S₂. It is important to distinguish this compound from PROTACs (Proteolysis Targeting Chimeras), which are a different class of larger molecules often associated with general solubility challenges.

Q2: What is the expected solubility of this compound?

The reported solubility of this compound varies across different suppliers. It is generally described as a white solid or powder that is soluble in water and DMSO. However, the exact concentrations can differ, highlighting the importance of empirical testing for your specific application.

Q3: My this compound is not dissolving as expected. What are the common causes?

Several factors can contribute to poor solubility of this compound:

  • Incorrect Solvent: While generally soluble in water and DMSO, the specific requirements of your experiment (e.g., final concentration, presence of other solutes) may necessitate a different solvent system.

  • Low Temperature: The solubility of many compounds, including oxalate salts, is temperature-dependent. Dissolution may be enhanced by gentle warming.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of an oxalate salt.

  • Common Ion Effect: The presence of other sodium ions in your solution can decrease the solubility of sodium oxalate.

  • Compound Purity and Batch-to-Batch Variability: Impurities or slight variations between manufacturing batches can affect solubility.

  • Supersaturation and Precipitation: Attempting to dissolve the compound too quickly or at too high a concentration can lead to a supersaturated solution that may precipitate over time.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the solubility of this compound. However, it is crucial to do so cautiously to avoid degradation of the compound. Always refer to the supplier's stability data if available. A recommended approach is to warm the solution in a water bath at 37°C.

Q5: How does pH affect this compound solubility?

The oxalate salt's solubility can be influenced by pH. In more acidic conditions, the oxalate ion can be protonated, which may alter its solubility characteristics. If you are working with buffered aqueous solutions, it is advisable to test the solubility of this compound at the specific pH of your experiment.

Quantitative Solubility Data

The following table summarizes the publicly available solubility data for this compound. Note the variability in the reported values, which underscores the need for experimental verification.

SolventReported Solubility RangeSource
Water<0.1 mg/mL to 100 mMMultiple Suppliers
DMSO<35.95 mg/mL to 100 mMMultiple Suppliers

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step guide.

Issue: this compound is not dissolving in the chosen solvent at the desired concentration.

Troubleshooting Steps:

  • Verify the Solvent: Double-check that you are using a recommended solvent (e.g., water, DMSO).

  • Gentle Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator for a short period.

  • Increase Temperature: Gently warm the solution in a water bath (e.g., 37°C). Avoid aggressive heating to prevent potential degradation.

  • Test a Lower Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent to determine the saturation point.

  • Co-Solvent Screening: If working with an aqueous solution, consider adding a small percentage of a co-solvent like DMSO to improve solubility. Perform a small-scale test to ensure the co-solvent is compatible with your experimental system.

  • pH Adjustment: If using an aqueous buffer, test the solubility at slightly different pH values within the acceptable range for your experiment.

Experimental Protocols

Protocol for Solubility Testing of this compound

This protocol provides a systematic approach to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., Water, DMSO, buffered solution)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid remains, place the tube in a sonicator for 5-10 minutes.

  • If the solid still persists, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • If the solid dissolves, you can incrementally add more this compound to determine the saturation point.

  • If the solid does not dissolve, you can incrementally add more solvent until the solid is fully dissolved to determine the solubility at that concentration.

  • Once a clear solution is obtained, it is good practice to let it sit at room temperature for a period to check for precipitation, indicating that the solution may be supersaturated.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 359.46 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 359.46 g/mol = 0.0035946 g = 3.59 mg

  • Accurately weigh 3.59 mg of this compound and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Visual Guides

Troubleshooting Workflow for this compound Solubility

G start Start: Undissolved This compound vortex Vortex / Sonicate start->vortex check1 Visually Inspect: Is it dissolved? vortex->check1 warm Warm to 37°C check1->warm No success Success: Solution Prepared check1->success Yes check2 Visually Inspect: Is it dissolved? warm->check2 lower_conc Try a Lower Concentration check2->lower_conc No check2->success Yes check3 Does it dissolve? lower_conc->check3 cosolvent Consider Co-solvent (e.g., small % DMSO) check3->cosolvent No check3->success Yes ph_adjust Adjust pH (for aqueous solutions) cosolvent->ph_adjust fail Issue Persists: Consult Technical Support / Re-evaluate Solvent ph_adjust->fail

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Factors Influencing Oxalate Salt Solubility

G solubility This compound Solubility temperature Temperature temperature->solubility ph pH of Solution ph->solubility solvent Solvent Choice solvent->solubility ions Presence of Other Ions (Common Ion Effect) ions->solubility purity Compound Purity & Batch Variability purity->solubility

Caption: Key factors that can influence the solubility of this compound.

Technical Support Center: Optimizing PTAC Oxalate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTAC oxalate in in vivo experimental models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a selective muscarinic acetylcholine receptor (mAChR) ligand. It functions as a partial agonist at the M2 and M4 receptor subtypes while acting as an antagonist at the M1, M3, and M5 subtypes.[1][2] This selective activity makes it a valuable tool for investigating the specific roles of M2 and M4 receptors in various physiological and pathological processes.

2. What is a recommended starting dose for in vivo studies with this compound?

Based on published literature, a dose of 0.05 mg/kg administered intraperitoneally (IP) has been shown to be effective in a mouse model of neuropathic pain.[1] A lower dose of 0.01 mg/kg was found to be ineffective in the same study.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

3. How should I prepare this compound for in vivo administration?

This compound is highly soluble in both water and Dimethyl Sulfoxide (DMSO). For in vivo applications, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is kept to a minimum (typically <10%) to avoid vehicle-induced toxicity.

4. What are the potential adverse effects of this compound administration?

While specific adverse effects for this compound are not extensively documented in publicly available literature, general adverse effects associated with muscarinic agonists should be considered. These can include, but are not limited to, diarrhea, increased urination, miosis (pupil constriction), bronchospasm, bradycardia (slowed heart rate), lacrimation (tearing), sweating, and salivation.[3] Careful monitoring of the animals post-administration is essential.

5. What is the downstream signaling pathway of M2 and M4 receptor activation?

M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Upon activation by an agonist like PTAC, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). Additionally, M2 receptor activation can modulate the PI3K/AKT/mTORC1 pathway.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy - Suboptimal Dose: The administered dose may be too low for the specific animal model or endpoint. - Incorrect Administration: Improper injection technique may lead to incorrect dosing. - Compound Instability: The prepared solution may have degraded.- Perform a dose-escalation study to determine the optimal effective dose. - Ensure proper training in the chosen administration technique (e.g., intraperitoneal, intravenous). - Prepare fresh solutions for each experiment and store stock solutions as recommended by the manufacturer.
Unexpected Animal Behavior or Adverse Effects - Dose is too high: The observed effects may be due to excessive stimulation of muscarinic receptors. - Off-target effects: Although selective, high concentrations may lead to off-target interactions. - Vehicle toxicity: The vehicle, especially if containing a high percentage of DMSO, may be causing adverse reactions.- Reduce the administered dose. - Review the literature for known off-target effects of similar compounds. - Lower the percentage of co-solvents like DMSO in the final formulation. Prepare a vehicle-only control group to assess for vehicle-specific effects.
Precipitation of the Compound in Solution - Poor Solubility in the Chosen Vehicle: The compound may not be sufficiently soluble in the final formulation. - Incorrect pH: The pH of the vehicle may affect the solubility of the compound.- Increase the proportion of the co-solvent (e.g., DMSO) while staying within acceptable toxicity limits. Consider alternative solubilizing agents. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

Dosage (mg/kg, IP)Animal ModelOutcomeEfficacyReference
0.01MouseMechanical AllodyniaNo significant effect
0.05MouseMechanical AllodyniaAlleviated mechanical allodynia
0.01MouseImmobility Time (Depression Model)No significant effect
0.05MouseImmobility Time (Depression Model)Decreased immobility time

Experimental Protocols

Protocol for In Vivo Administration of this compound in Mice

This protocol is based on a study investigating the effects of this compound on neuropathic pain.

1. Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for intraperitoneal (IP) injection

2. Procedure:

  • Preparation of Stock Solution:

    • Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Preparation of Dosing Solution:

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.

    • For a 0.05 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, the final concentration would be 0.005 mg/mL.

    • To achieve this, you would dilute the 1 mg/mL stock solution. Ensure the final DMSO concentration is below 10%.

  • Administration:

    • Administer the dosing solution to the mice via intraperitoneal (IP) injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

  • Control Group:

    • Administer a vehicle control solution (e.g., the same concentration of DMSO in saline as the drug-treated group) to a separate group of animals.

3. Monitoring:

  • Observe the animals for any signs of distress or adverse effects immediately after injection and at regular intervals.

  • Proceed with the planned behavioral or physiological assessments at the appropriate time points post-administration.

Visualizations

PTAC_Oxalate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTAC This compound M2M4 M2/M4 Receptor PTAC->M2M4 binds and activates Gi Gi Protein M2M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP to cAMP is reduced PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., decreased neuronal excitability) PKA->Response leads to

Caption: Downstream signaling pathway of this compound via M2/M4 muscarinic receptors.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (e.g., in DMSO/Saline) Dosing In Vivo Dosing (e.g., IP injection in mice) Formulation->Dosing Monitoring Adverse Effect Monitoring Dosing->Monitoring Assessment Efficacy Assessment (e.g., Behavioral Tests) Dosing->Assessment

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Preventing PTAC Oxalate Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PTAC (Pinacolyl 4-aminosalicylate) oxalate in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: What is PTAC oxalate and why is its stability in solution critical? this compound is the salt form of the active compound PTAC, a selective muscarinic receptor ligand used in neurological research.[1] The stability of this compound in solution is paramount because degradation can lead to a decrease in the active compound's concentration, the formation of potentially interfering byproducts, and consequently, unreliable and inaccurate experimental outcomes.

Q2: What are the primary factors that cause this compound degradation in solution? The degradation of this compound in solution is primarily influenced by four key factors:

  • pH: The stability of amine salts and the 4-aminosalicylate moiety is highly pH-dependent. Aqueous solutions of 4-aminosalicylic acid are known to be relatively unstable and can decompose.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. The 4-aminosalicylate component is particularly susceptible to decarboxylation at temperatures above 40°C.[2]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is advisable to protect solutions from prolonged light exposure.[3]

  • Solvent: The choice of solvent can significantly impact the stability and solubility of the compound. While this compound is soluble in water and DMSO, interactions with the solvent can influence degradation pathways.[4]

Q3: What is the most likely chemical degradation pathway for this compound? The primary degradation pathway involves two main processes:

  • Salt Dissociation: In solution, the this compound salt exists in equilibrium with its constituent parts: the free amine (PTAC) and oxalic acid.

  • Decarboxylation: The 4-aminosalicylate portion of the molecule is prone to instability. In aqueous solutions, it can undergo decarboxylation (loss of CO2) to form m-aminophenol, especially when heated. This is a significant transformation that eliminates the active compound.

Q4: What are the visible signs of this compound degradation? Researchers should be vigilant for the following indicators of degradation:

  • Color Change: A fresh solution of this compound should be colorless. The formation of colored byproducts, such as the darkening or browning of the solution, suggests degradation.

  • Precipitation: The appearance of solid material or cloudiness in a previously clear solution can indicate the formation of insoluble degradation products or a change in the solubility of the compound due to pH shifts.

  • Inconsistent Results: A loss of potency or variability in experimental results is a strong, albeit indirect, indicator of compound degradation.

Q5: Which solvents are recommended for preparing and storing this compound stock solutions? Based on solubility data, Dimethyl Sulfoxide (DMSO) and water are suitable solvents.

  • DMSO: Offers excellent solubility and is generally preferred for long-term storage of organic molecules due to its aprotic and non-aqueous nature, which minimizes hydrolysis.

  • Aqueous Buffers: If an aqueous solution is required for experimental protocols, it is crucial to use a buffered system (pH 4-8) to maintain a stable pH. Aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh.

Q6: How should I store this compound solutions to maximize stability? For maximum stability, all solutions should be:

  • Stored at low temperatures (-20°C for short-term or -80°C for long-term).

  • Protected from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Tightly sealed to prevent solvent evaporation and exposure to air and moisture.

  • For aqueous solutions, sterile filtration and storage in small, single-use aliquots are recommended to prevent contamination and repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the active compound leading to reduced concentration.1. Prepare a fresh stock solution from solid this compound.2. Verify the integrity and concentration of the solution using an analytical method like HPLC (see Protocol 2).3. Review and optimize storage conditions (temperature, light protection).
Solution appears cloudy or contains precipitate. 1. pH of the solution has shifted, causing the free amine or oxalic acid to precipitate.2. The concentration exceeds the solubility limit in the chosen solvent.3. Formation of an insoluble degradation product.1. Ensure the use of a buffered solvent within the optimal pH range (4-8).2. Gently warm and sonicate the solution to aid dissolution. If precipitation persists, the solution may be supersaturated.3. Discard the solution if degradation is suspected and prepare a fresh, lower-concentration solution.
Solution has turned yellow or brown. Oxidative degradation or decarboxylation has occurred, forming colored byproducts.1. Immediately discard the solution. It is no longer suitable for experimental use.2. Prepare a new solution using high-purity solvents.3. For sensitive applications, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Loss of solution volume during storage. Improper sealing of the storage vial.1. Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps).2. Wrap the cap and neck of the vial with parafilm for an extra seal, especially for long-term storage.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • High-purity DMSO or sterile, buffered aqueous solution (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Sterile, amber-colored glass vials with PTFE-lined screw caps

  • Vortex mixer and/or sonicator

Methodology:

  • Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or directly into the storage vial.

  • Dissolution:

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to facilitate dissolution. Avoid excessive heating.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials. This minimizes contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.

  • Storage:

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • For long-term storage, place the aliquots in a -80°C freezer. For short-term storage (less than one month), -20°C is acceptable.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

Objective: To quantify the concentration of this compound over time and detect the presence of degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM in a relevant buffered solution) according to Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area, which represents 100% integrity.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 40°C), protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot, bring it to room temperature, and analyze it by HPLC under the same conditions as the T=0 sample.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of PTAC.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

Data Summary Tables

Table 1: Key Factors in this compound Degradation and Mitigation Strategies

FactorPotential ImpactMitigation Strategy
pH Instability outside the 4-8 range; potential decarboxylation of the 4-aminosalicylate moiety.Use buffered aqueous solutions; for long-term storage, use aprotic solvents like DMSO.
Temperature Accelerated degradation rate; increased risk of decarboxylation.Store solutions at -20°C or -80°C; avoid heating.
Light Photolytic degradation.Store in amber vials or protect from light with foil.
Oxygen Oxidative degradation of the amine or other functional groups.Store in tightly sealed vials; for highly sensitive experiments, purge with inert gas.
Contamination Microbial or enzymatic degradation.Use sterile solvents and techniques; store as single-use aliquots.

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended ConcentrationShort-Term Storage (<1 month)Long-Term Storage (>1 month)Key Considerations
DMSO 10-50 mM-20°C, protected from light-80°C, protected from lightHygroscopic; keep tightly sealed. Preferred for primary stock solutions.
Buffered Aqueous Solution (pH 4-8) ≤ 1 mM4°C (for <24 hours), -20°CNot RecommendedPrepare fresh before each experiment. Prone to hydrolysis and microbial growth.

Visual Guides

start Inconsistent Experimental Results Observed check_sol Is the solution clear and colorless? start->check_sol check_age Was the solution prepared fresh? check_sol->check_age Yes prep_fresh ACTION: Prepare fresh solution from solid stock. check_sol->prep_fresh No (color change/precipitate) check_age->prep_fresh No check_storage Were proper storage conditions used? (-20°C/-80°C, dark) check_age->check_storage Yes retest Retest Experiment prep_fresh->retest hplc ACTION: Analyze solution integrity via HPLC (Protocol 2). check_storage->hplc Yes optimize_storage ACTION: Optimize storage protocol. (Aliquoting, inert gas) check_storage->optimize_storage No degraded Result: Degradation Confirmed hplc->degraded stable Result: Solution is Stable hplc->stable degraded->optimize_storage troubleshoot_exp Troubleshoot other experimental variables. stable->troubleshoot_exp optimize_storage->prep_fresh

Caption: Troubleshooting workflow for this compound solution instability.

cluster_dissociation ptac_ox This compound (Salt) ptac_free PTAC (Free Amine) ptac_ox->ptac_free Dissociation (in solution) ox_acid Oxalic Acid ptac_ox->ox_acid Dissociation (in solution) aminosalicylate 4-Aminosalicylate Moiety ptac_ox->aminosalicylate Contains aminophenol m-Aminophenol (Degradation Product) aminosalicylate->aminophenol Decarboxylation (Heat, pH) co2 CO₂ aminosalicylate->co2 Decarboxylation (Heat, pH)

Caption: Potential chemical degradation pathway for this compound.

References

Technical Support Center: Optimizing PTAC Oxalate Selectivity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTAC oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective muscarinic acetylcholine receptor (mAChR) ligand. Its primary mechanism of action is characterized by a dual activity profile: it acts as a partial agonist at M2 and M4 muscarinic receptor subtypes, while simultaneously acting as an antagonist at M1, M3, and M5 subtypes.[1][2] This unique profile allows for the targeted modulation of specific cellular signaling pathways.

Q2: What are the known binding affinities of this compound for the different muscarinic receptor subtypes?

This compound exhibits high affinity for all five human muscarinic receptor subtypes. The inhibitory constants (Ki) have been determined in Chinese Hamster Ovary (CHO) cells.

Receptor SubtypeKi (nM)
hM12.8
hM20.2
hM30.6
hM40.2
hM50.8

Data sourced from studies in CHO cells.[1][2]

Q3: How should I prepare and store this compound solutions?

This compound is a white, crystalline powder.[3] It is generally considered soluble in water and DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final desired concentration in your aqueous assay buffer. To enhance solubility, gently warming the solution to 37°C and using an ultrasonic bath for a short period may be beneficial. For storage, it is advisable to keep the solid compound and stock solutions at -20°C. While the solid form is stable under recommended storage conditions, the long-term stability of solutions has not been extensively reported, so it is best practice to prepare fresh solutions for your experiments or use aliquots of a freshly prepared stock to avoid repeated freeze-thaw cycles.

Q4: What are the expected downstream signaling effects of this compound?

Given its dual activity, this compound will trigger different signaling cascades depending on the receptor subtype present in your experimental system.

  • M2 and M4 Receptor Agonism (Gi-coupled): Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway generally leads to inhibitory effects, such as the hyperpolarization of excitable tissues and inhibition of voltage-gated calcium channels.

  • M1, M3, and M5 Receptor Antagonism (Gq-coupled): By blocking these receptors, this compound prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This blocks the release of intracellular calcium and the activation of protein kinase C (PKC). This antagonism can prevent cellular responses such as smooth muscle contraction and glandular secretions.

Experimental Protocols & Methodologies

In Vitro Calcium Oxalate Crystallization Inhibition Assay (General Protocol)

This protocol is a general guideline for assessing the inhibitory effect of compounds on calcium oxalate crystallization and can be adapted for this compound.

Materials:

  • Calcium chloride (CaCl2) solution (e.g., 5 mM)

  • Sodium oxalate (Na2C2O4) solution (e.g., 7.5 mM)

  • Buffer (e.g., 50 mM Tris-HCl with 150 mM NaCl, pH 6.5)

  • This compound stock solution

  • Standard inhibitor (e.g., Cystone)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of CaCl2, Na2C2O4, and this compound in the buffer.

  • In a reaction vessel, mix the buffer, CaCl2 solution, and the desired concentration of this compound.

  • Initiate the crystallization by adding the Na2C2O4 solution.

  • Monitor the turbidity of the solution over time using a spectrophotometer at a wavelength of 620 nm.

  • A control reaction without this compound should be run in parallel.

  • The percentage inhibition of nucleation can be calculated by comparing the turbidity of the sample with the control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no agonistic/antagonistic effect observed 1. Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or receptor desensitization. 2. Poor Solubility: The compound may not be fully dissolved in the assay buffer. 3. Cell Health: The cells used in the assay may not be healthy or viable. 4. Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype at a sufficient level.1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure complete dissolution of this compound. Consider gentle warming or sonication. The final concentration of DMSO should typically be below 0.5%. 3. Verify cell viability and morphology before and during the experiment. 4. Confirm receptor expression using techniques like qPCR or radioligand binding.
High background signal or inconsistent results 1. Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. 2. Assay Buffer Incompatibility: Components of the assay buffer may interfere with the compound or the detection method. 3. Instrument Settings: Incorrect settings on the detection instrument (e.g., plate reader) can lead to poor signal-to-noise ratio.1. Visually inspect solutions for any precipitate. If observed, try a lower concentration or a different solvent. 2. Test the compatibility of this compound with your assay buffer. 3. Optimize instrument settings, such as gain and excitation/emission wavelengths, for your specific assay.
Unexpected off-target effects 1. High Concentration: Using concentrations of this compound significantly higher than the Ki values can lead to binding to other receptors. 2. Presence of other muscarinic receptor subtypes: Your experimental system may express multiple muscarinic receptor subtypes, leading to a mixed response.1. Use the lowest effective concentration of this compound based on dose-response studies. 2. Use cell lines with confirmed expression of only the desired muscarinic receptor subtype. If using primary cells or tissues, characterize the expression profile of all muscarinic receptors.

Visualizing Signaling Pathways and Workflows

To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

PTAC_Oxalate_Signaling cluster_M2_M4 M2/M4 Receptor (Agonist Pathway) cluster_M1_M3_M5 M1/M3/M5 Receptor (Antagonist Pathway) PTAC_M2_M4 This compound M2_M4 M2/M4 Receptor PTAC_M2_M4->M2_M4 Binds & Activates Gi Gi Protein M2_M4->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Inhibitory_effects Inhibitory Cellular Effects cAMP_dec->Inhibitory_effects PTAC_M1_M3_M5 This compound M1_M3_M5 M1/M3/M5 Receptor PTAC_M1_M3_M5->M1_M3_M5 Binds & Blocks Gq Gq Protein M1_M3_M5->Gq Prevents Activation of PLC_inhib Phospholipase C (Blocked) Gq->PLC_inhib IP3_DAG_inhib No IP3/DAG Production PLC_inhib->IP3_DAG_inhib Ca_release_inhib No Ca²⁺ Release IP3_DAG_inhib->Ca_release_inhib Excitatory_effects_inhib Blocked Excitatory Effects Ca_release_inhib->Excitatory_effects_inhib experimental_workflow prep 1. Prepare this compound Stock Solution (e.g., in DMSO) incubate 4. Incubate Cells with this compound (Dose-Response Concentrations) prep->incubate cells 2. Culture Cells Expressing Target Muscarinic Receptor plate 3. Seed Cells in Assay Plate cells->plate plate->incubate stimulate 5. Add Agonist (for antagonist assay) or Measure Basal Activity (for agonist assay) incubate->stimulate read 6. Measure Cellular Response (e.g., Calcium Flux, cAMP levels) stimulate->read analyze 7. Analyze Data & Determine EC50/IC50 read->analyze troubleshooting_logic start Unexpected Experimental Result? check_conc Is the Concentration Optimal? start->check_conc check_sol Is the Compound Fully Dissolved? check_conc->check_sol Yes solution_found Problem Resolved check_conc->solution_found No, adjust concentration check_cells Are the Cells Healthy? check_sol->check_cells Yes check_sol->solution_found No, improve dissolution check_receptor Is Receptor Expression Confirmed? check_cells->check_receptor Yes check_cells->solution_found No, use new cell stock check_receptor->solution_found No, validate expression contact_support Consult Further Technical Support check_receptor->contact_support Yes

References

Navigating PTAC Oxalate Cytotoxicity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the cytotoxic effects of PTAC oxalate in cell culture experiments. This guide, presented in a question-and-answer format, directly addresses common challenges and provides detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing rapid and widespread death even at low concentrations of this compound. What could be the issue?

A1: Several factors could be contributing to excessive cytotoxicity:

  • Calcium Oxalate Crystal Formation: Oxalate readily precipitates with calcium in standard culture media, forming calcium oxalate monohydrate (COM) crystals. These crystals, rather than the soluble oxalate ion, are often the primary mediators of cytotoxicity through membrane damage.[1]

  • High Seeding Density: Over-confluent cultures can be more susceptible to stress-induced cell death. Ensure you are using an optimal seeding density for your specific cell line.

  • Media Composition: The concentration of calcium in your culture medium can significantly impact the rate and extent of crystal formation. Consider using a lower calcium medium if compatible with your cells.

  • Incorrect Oxalate Concentration: Double-check your stock solution calculations and dilutions. Even small errors can lead to significant changes in the effective concentration.

Troubleshooting Steps:

  • Visualize Crystals: Before adding the treatment to your cells, inspect the prepared this compound-containing media under a microscope. The presence of visible crystals indicates precipitation.

  • Use of EDTA: To differentiate between the effects of soluble oxalate and COM crystals, you can chelate calcium by adding EDTA to your media. This will prevent crystal formation.[1] Note that EDTA itself can have cellular effects, so appropriate controls are necessary.

  • Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that provides a healthy monolayer without being overly confluent at the time of treatment.

Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?

A2: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time.

  • Control for pH: The pH of the culture medium can influence oxalate's effects.[1] Ensure the pH is stable and consistent across all experimental groups.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for both treatment and subsequent assays.

  • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation or precipitation over time.

Q3: How do I determine if the observed cell death is due to apoptosis or necrosis?

A3: this compound has been shown to induce both apoptosis and necrosis.[2] To distinguish between these two forms of cell death, you can use a combination of assays:

  • Morphological Assessment: Use microscopy to observe cellular morphology. Apoptotic cells often exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells typically show swelling and membrane rupture.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be assessed using a TUNEL assay or by running DNA extracts on an agarose gel.

Quantitative Data Summary

The cytotoxic effects of oxalate can vary depending on the cell line, concentration, and exposure time. The following tables summarize quantitative data from various studies.

Table 1: Oxalate-Induced Cytotoxicity in Different Renal Cell Lines

Cell LineOxalate ConcentrationExposure TimeObserved EffectReference
LLC-PK1> 140 µMNot specifiedCytosolic vacuolization, nuclear pyknosis
LLC-PK1350 µMNot specifiedNet loss of cells
HK-20.4 mM and aboveNot specifiedSignificant toxicity
IMCD2 mM and greaterLong-termNet cell loss
MDCK1 mM48 hours6.21% increase in cell death
MDCK5 mM48 hours12.21% increase in cell death

Table 2: Oxalate Effects on Breast Cancer Cells

Cell LineOxalate ConcentrationExposure TimeObserved EffectReference
MCF-720 µM, 50 µM3 daysIncreased proliferation
MDA-MB-23120 µM, 50 µM3 daysIncreased proliferation
MCF-71 µM, 5 µM, 15 µM3 weeksIncreased proliferation

Detailed Experimental Protocols

Protocol 1: General Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a standard method for evaluating the effect of this compound on cell viability.

Materials:

  • Cell line of interest (e.g., LLC-PK1, HK-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 50 mM Sodium Oxalate in PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of this compound in serum-free medium from your stock solution to achieve the desired final concentrations. Include a vehicle control (medium without this compound).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the treatment media and add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells cultured and treated with this compound as described in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Collect Supernatant: After the treatment incubation period, carefully collect a portion of the culture supernatant from each well.

  • Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the provided reagents and measuring the absorbance at a specific wavelength.

  • Lysis Control: Include a positive control by treating a set of untreated cells with the lysis buffer provided in the kit to induce maximum LDH release.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the lysis control.

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in this compound cytotoxicity, the following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in Plate cell_adhesion Allow Cells to Adhere (24h) cell_seeding->cell_adhesion add_treatment Add Treatment to Cells cell_adhesion->add_treatment prepare_treatment Prepare this compound Dilutions prepare_treatment->add_treatment incubate Incubate (e.g., 24-72h) add_treatment->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis/Necrosis Assay incubate->apoptosis_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Viability/Cytotoxicity read_plate->calculate_viability

Caption: A general workflow for assessing this compound cytotoxicity in cell culture.

ros_pathway ptac_oxalate This compound / COM Crystals cell_membrane Cell Membrane Interaction ptac_oxalate->cell_membrane nadph_oxidase NADPH Oxidase Activation cell_membrane->nadph_oxidase ros Increased ROS Production nadph_oxidase->ros oxidative_stress Oxidative Stress ros->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage cell_injury Cell Injury / Death lipid_peroxidation->cell_injury mitochondrial_damage->cell_injury mapk_pathway ptac_oxalate This compound cellular_stress Cellular Stress ptac_oxalate->cellular_stress p38_mapk p38 MAPK Activation cellular_stress->p38_mapk jnk JNK Activation cellular_stress->jnk dna_synthesis Re-initiation of DNA Synthesis p38_mapk->dna_synthesis apoptosis Apoptosis p38_mapk->apoptosis jnk->apoptosis pi3k_akt_pathway ptac_oxalate This compound jpt2 JPT2 Upregulation ptac_oxalate->jpt2 pi3k PI3K Activation jpt2->pi3k akt AKT Phosphorylation pi3k->akt cell_adhesion Crystal-Cell Adhesion akt->cell_adhesion macrophage_polarization Macrophage Inflammatory Polarization akt->macrophage_polarization

References

Technical Support Center: Interpreting Oxalate Functional Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with oxalate functional data. The focus is on addressing common challenges encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the common experimental systems for studying oxalate transport, and which one should I choose?

A1: The choice of experimental system is critical and depends on the specific research question. The two most common systems are Xenopus laevis oocytes and mammalian cell lines (such as HEK293 or CHO cells).

  • Xenopus Oocytes: This system is advantageous for studying the function of a specific transporter in isolation, as they have low endogenous transport activity. They are particularly useful for detailed electrophysiological characterization and kinetic studies.

  • Mammalian Cell Lines: These are useful for studying transporter function in a more physiologically relevant context. They allow for the investigation of cellular regulation and interaction with other proteins. However, it is crucial to characterize and account for endogenous transport activity, which can be a confounding factor.

Q2: My baseline oxalate transport rates are high in my control cells. What could be the cause?

A2: High baseline oxalate transport in control cells (e.g., non-transfected or mock-transfected cells) can be attributed to the presence of endogenous anion transporters that can also transport oxalate. Members of the SLC26 and SLC4 families of solute carriers are often responsible for this background activity. It is essential to characterize the endogenous transporters present in your chosen cell line and select a cell line with minimal background oxalate transport for your specific studies.

Q3: I am observing inconsistent results in my oxalate flux assays. What are the potential sources of variability?

A3: Inconsistent results in oxalate flux assays can arise from several factors:

  • pH Sensitivity: Oxalate transport is often highly sensitive to both intracellular and extracellular pH. Small variations in buffer pH can lead to significant changes in transport rates. Ensure precise and consistent pH control in all experiments.

  • Substrate Specificity: The transporter you are studying may have an affinity for other anions, such as chloride (Cl⁻) or bicarbonate (HCO₃⁻). The presence of these competing anions in your assay buffer can affect oxalate transport rates.

  • Cell Viability and Density: Variations in cell health and plating density can lead to inconsistent results. It is important to monitor cell viability and maintain consistent cell densities across experiments.

Q4: How can I confirm that the observed oxalate transport is specific to the transporter I am studying?

A4: To confirm the specificity of oxalate transport, you can use a combination of approaches:

  • Inhibitor Studies: Use known inhibitors of the transporter of interest to see if they block the observed oxalate transport. For example, DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) is a common inhibitor of many anion exchangers.

  • Substrate Competition: Perform competition assays with other known substrates of the transporter. An excess of a competing substrate should reduce the transport of radiolabeled oxalate.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the transporter of interest. A significant reduction in oxalate transport in these models compared to controls would confirm the transporter's role.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio in Flux Assay 1. Low expression of the transporter of interest.2. Suboptimal assay conditions (e.g., temperature, pH).3. High background transport in the experimental system.1. Verify transporter expression via Western blot or qPCR. Consider using a stronger promoter or optimizing transfection/transduction conditions.2. Optimize assay parameters. Perform a temperature and pH curve to find the optimal conditions for your transporter.3. Choose a cell line with lower endogenous oxalate transport or use an expression system with a low background, like Xenopus oocytes.
Inconsistent Inhibitor Potency (IC₅₀ values) 1. Variability in experimental conditions (e.g., pH, substrate concentration).2. Off-target effects of the inhibitor.3. Degradation of the inhibitor stock solution.1. Maintain strict control over all assay parameters. The IC₅₀ of an inhibitor can be highly dependent on the concentration of the competing substrate.2. Use multiple, structurally unrelated inhibitors to confirm the observed effect.3. Prepare fresh inhibitor stock solutions and store them appropriately.
Discrepancy Between Data from Different Expression Systems (e.g., Oocytes vs. Mammalian Cells) 1. Differences in post-translational modifications.2. Presence of different interacting proteins or regulatory factors.3. Variations in the lipid composition of the plasma membrane.1. Investigate potential post-translational modifications (e.g., glycosylation) that may differ between the systems.2. Consider the cellular context. The function of a transporter in a mammalian cell may be influenced by local factors not present in oocytes.3. Be aware that the membrane environment can influence transporter kinetics and pharmacology.

Experimental Protocols

General Protocol for Radiolabeled Oxalate Efflux Assay in Mammalian Cells

This protocol provides a general framework. Specific parameters such as incubation times, buffer compositions, and inhibitor concentrations should be optimized for the specific transporter and cell line being studied.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293) on appropriate culture plates (e.g., 24-well plates).

    • Transfect cells with the plasmid encoding the transporter of interest or a control vector.

    • Allow for protein expression for 24-48 hours post-transfection.

  • Loading with Radiolabeled Oxalate:

    • Prepare a loading buffer containing [¹⁴C]oxalate (e.g., 5 µCi/mL) in a suitable physiological saline solution (e.g., a chloride-free buffer to maximize oxalate loading).

    • Wash the cells once with the loading buffer.

    • Incubate the cells with the [¹⁴C]oxalate-containing loading buffer for a predetermined time (e.g., 1 hour) at 37°C to allow for the accumulation of the radiotracer.

  • Initiating Efflux:

    • Rapidly wash the cells three times with an ice-cold, isotope-free buffer to remove extracellular [¹⁴C]oxalate.

    • Initiate oxalate efflux by adding a pre-warmed efflux buffer. The composition of this buffer can be varied to test the effects of different ions (e.g., the presence or absence of chloride).

    • For inhibitor studies, the efflux buffer should contain the desired concentration of the inhibitor.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 1, 2, 5, 10 minutes), collect the efflux buffer from each well.

    • At the end of the experiment, lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Measure the radioactivity in the collected efflux buffer samples and the cell lysates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [¹⁴C]oxalate efflux at each time point relative to the total initial intracellular radioactivity (sum of radioactivity in all efflux samples and the cell lysate).

    • Plot the percentage of efflux over time and fit the data to an appropriate kinetic model to determine the efflux rate.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Radiolabel Loading cluster_efflux Efflux Measurement cluster_analysis Data Analysis cell_culture 1. Plate Mammalian Cells transfection 2. Transfect with Transporter Plasmid cell_culture->transfection expression 3. Allow Protein Expression (24-48h) transfection->expression loading 4. Load Cells with [¹⁴C]oxalate expression->loading wash 5. Wash to Remove Extracellular Tracer loading->wash initiate_efflux 6. Add Efflux Buffer (with/without inhibitor) wash->initiate_efflux collect_samples 7. Collect Buffer at Time Points initiate_efflux->collect_samples lyse_cells 8. Lyse Cells at End Point collect_samples->lyse_cells scintillation 9. Scintillation Counting collect_samples->scintillation lyse_cells->scintillation calculation 10. Calculate Efflux Rate scintillation->calculation

Caption: Workflow for a typical radiolabeled oxalate efflux assay.

troubleshooting_logic start Inconsistent Oxalate Transport Data cause1 High Background in Control? start->cause1 cause2 Low Signal-to-Noise? start->cause2 cause3 Poor Reproducibility? start->cause3 cause1->cause2 No solution1 Characterize Endogenous Transporters Select Low-Background Cell Line cause1->solution1 Yes cause2->cause3 No solution2 Verify Transporter Expression (WB/qPCR) Optimize Assay Conditions (pH, Temp) cause2->solution2 Yes solution3 Strictly Control Buffer pH Monitor Cell Viability & Density Check for Competing Anions cause3->solution3 Yes

Caption: A logical flowchart for troubleshooting inconsistent data.

Validation & Comparative

Validating the Antagonist Activity of PTAC Oxalate at M1 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PTAC oxalate's antagonist activity at the M1 muscarinic acetylcholine receptor (mAChR) against other established M1 antagonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Comparative Analysis of M1 Receptor Antagonists

This compound is a selective muscarinic receptor ligand, demonstrating antagonist activity at M1, M3, and M5 receptors, while acting as a partial agonist at M2 and M4 receptors.[1][2] Its affinity for the M1 receptor is in the low nanomolar range, making it a potent antagonist. This section compares the binding affinity (Ki) of this compound with other well-characterized M1 antagonists.

CompoundM1 Receptor Ki (nM)Receptor Subtype Selectivity Profile
This compound 2.8 Antagonist at M1, M3, M5; Partial agonist at M2, M4
Biperiden0.48Selective M1 antagonist
Telenzepine0.94M1-preferring antagonist
Pirenzepine~3.7 - 21M1-selective antagonist
Trihexyphenidyl~3.7 - 14M1-selective antagonist

Data compiled from multiple sources. [2][3][4]

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates Response Cellular Response PKC->Response Leads to ER_Ca->Ca ACh Acetylcholine (Agonist) ACh->M1 Binds Antagonist This compound (Antagonist) Antagonist->M1 Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Validation of M1 antagonist activity typically involves a combination of radioligand binding assays to determine the affinity of the compound for the receptor and functional assays to measure its ability to block agonist-induced cellular responses.

Experimental Workflow for M1 Antagonist Validation

The following diagram illustrates a typical workflow for validating a novel M1 antagonist.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Synthesize/Obtain This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, IP-One) (Determine IC50) start->functional_assay data_analysis Data Analysis and Comparison with known antagonists binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Antagonist Activity and Selectivity data_analysis->conclusion

Caption: A typical experimental workflow.

Radioligand Binding Assay Protocol

This protocol outlines the determination of the binding affinity (Ki) of this compound for the M1 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound at the human M1 muscarinic receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/C filters pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 1 µM atropine.

    • Test Compound: Add 50 µL of varying concentrations of this compound.

  • Radioligand Addition: Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd (typically ~0.5-1 nM).

  • Membrane Addition: Add 150 µL of the prepared cell membrane suspension to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-treated 96-well filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Drying: Dry the filters for 30 minutes at 50°C.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay Protocol: Calcium Flux Assay

This protocol describes a method to determine the functional antagonist activity of this compound at the M1 receptor by measuring changes in intracellular calcium concentration.

Objective: To determine the IC50 value of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M1 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate selection antibiotics.

  • Agonist: Carbachol or Acetylcholine.

  • Test Compound: this compound at various concentrations.

  • Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To inhibit dye leakage.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence Microplate Reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (if used) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Cell Washing (optional but recommended): Remove the dye loading solution and wash the cells twice with assay buffer.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatically add a pre-determined concentration of the agonist (typically the EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and buffer alone (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

By following these protocols, researchers can effectively validate and compare the antagonist activity of this compound at M1 muscarinic receptors, providing valuable data for drug discovery and development programs.

References

A Comparative Guide to the Efficacy of PTAC Oxalate and Other Muscarinic Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of PTAC oxalate with other well-established muscarinic receptor ligands. The data presented herein is a synthesis of findings from multiple in vitro and in vivo studies, aimed at providing a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.

Introduction to this compound

This compound is a selective muscarinic receptor ligand with a unique pharmacological profile. It exhibits a distinct pattern of activity across the five muscarinic acetylcholine receptor subtypes (M1-M5), acting as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors. This mixed efficacy profile distinguishes it from many classical muscarinic ligands, which typically act as either agonists or antagonists across all subtypes. This unique characteristic makes this compound a valuable tool for dissecting the specific roles of muscarinic receptor subtypes in various physiological and pathological processes.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound in comparison to a selection of standard muscarinic agonists and antagonists. It is important to note that the presented data has been compiled from various sources, and direct comparisons should be made with caution due to potential inter-laboratory variability in experimental conditions.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
LigandM1M2M3M4M5Reference(s)
This compound 2.8 0.2 0.6 0.2 0.8 [1]
Acetylcholine2,7001,7001,8008902,300
Atropine (Antagonist)0.1-20.2-20.1-20.2-20.1-2
Pirenzepine (M1 Antagonist)8-20200-800150-50050-200100-400
Methoctramine (M2 Antagonist)100-3005-20100-50050-200200-800
4-DAMP (M3 Antagonist)3-1010-300.5-25-203-15
Xanomeline (Agonist)1.84.3172.55.1[2]
Carbachol (Agonist)1,100200240150330

Disclaimer: The Ki values for ligands other than this compound are representative values from the literature and may vary between studies. For precise comparisons, data from head-to-head studies are recommended.

Table 2: Comparative Functional Activity (EC50/IC50, nM)
LigandM1M2M3M4M5Functional EffectReference(s)
This compound pIC50: 9.03 Partial Agonist pIC50: 7.69 Partial Agonist pIC50: 6.97 Mixed Agonist/Antagonist [3]
Acetylcholine10-10010-10010-10010-10010-100Full Agonist
AtropinepA2: 8.9-9.5pA2: 8.8-9.4pA2: 9.0-9.8pA2: 8.8-9.4pA2: 9.0-9.6Antagonist
Xanomeline10291301016Agonist[2]
Carbachol100-1000100-1000100-1000100-1000100-1000Full Agonist

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

In Vivo Efficacy

This compound has demonstrated significant effects in preclinical in vivo models, highlighting its therapeutic potential.

  • Neuropathic Pain: In rodent models of neuropathic pain, this compound has been shown to alleviate mechanical allodynia, suggesting a role for M2/M4 receptor agonism in pain modulation.[1]

  • Antipsychotic-like Activity: this compound has exhibited an antipsychotic-like profile in animal models, an effect thought to be mediated by its partial agonism at M2 and M4 receptors. These findings suggest that the unique pharmacology of this compound could offer a novel approach for the treatment of schizophrenia with a potentially favorable side-effect profile compared to non-selective muscarinic agonists.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context of the presented data, the following diagrams illustrate the key signaling pathways of muscarinic receptors and a typical workflow for a radioligand binding assay.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Agonist Agonist Agonist->M1_M3_M5 Agonist->M2_M4 Antagonist Antagonist Antagonist->M1_M3_M5 Antagonist->M2_M4 Radioligand_Binding_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Competitor start->incubation filtration Separate Bound and Free Ligand (e.g., Rapid Filtration) incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis: - Total Binding - Non-specific Binding - Specific Binding counting->analysis results Determine Ki or IC50 values analysis->results

References

A Comparative Guide to PTAC Oxalate and Xanomeline in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional activities of two key muscarinic acetylcholine receptor ligands: PTAC oxalate and xanomeline. The information presented is curated from publicly available scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to the Compounds

This compound is a selective muscarinic receptor ligand with a distinct pharmacological profile. It acts as a partial agonist at the M2 and M4 muscarinic acetylcholine receptors (mAChRs) while exhibiting antagonist activity at the M1, M3, and M5 subtypes.[1][2][3] This mixed agonist-antagonist profile makes it a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes.

Xanomeline is a muscarinic receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[4][5] Initially investigated for the treatment of Alzheimer's disease, its antipsychotic-like properties have also been a subject of significant research. Xanomeline's preferential activation of M1 and M4 receptors has positioned it as a key compound in the development of novel therapeutics for neuropsychiatric disorders.

Comparative Functional Data

Functional AssayTarget ReceptorCompoundActivityPotency (EC50/Ki)Cell LineReference
Binding Affinity hM1This compoundAntagonistKi: 2.8 nMCHO
hM2This compoundPartial AgonistKi: 0.2 nMCHO
hM3This compoundAntagonistKi: 0.6 nMCHO
hM4This compoundPartial AgonistKi: 0.2 nMCHO
hM5This compoundAntagonistKi: 0.8 nMCHO
GTP-γ-[35S] Binding M1XanomelineFull Agonist-CHO
M2XanomelinePartial Agonist-CHO
Cortical MembranesXanomelineAgonistMicromolar affinityRat
Calcium Mobilization 5-HT2CXanomelineAgonist-SH-SY5Y

Signaling Pathways

The activation of M1 and M4 muscarinic receptors, the primary targets of xanomeline, initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.

M1_Signaling_Pathway Xanomeline Xanomeline M1R M1 Receptor Xanomeline->M1R Gq_alpha Gαq M1R->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response M4_Signaling_Pathway Xanomeline_PTAC Xanomeline or This compound M4R M4 Receptor Xanomeline_PTAC->M4R Gi_alpha Gαi M4R->Gi_alpha activates AC Adenylyl Cyclase (AC) Gi_alpha->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection Membrane_Prep Prepare cell membranes expressing the receptor of interest Mix_Components Mix membranes, test compound (agonist/antagonist), and GTP-γ-[³⁵S] Membrane_Prep->Mix_Components Assay_Buffer Prepare assay buffer containing GDP, MgCl₂, and NaCl Assay_Buffer->Mix_Components Incubate Incubate at 30°C for 60 minutes Mix_Components->Incubate Terminate Terminate reaction by rapid filtration through glass fiber filters Incubate->Terminate Wash Wash filters to remove unbound GTP-γ-[³⁵S] Terminate->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Compound_Comparison cluster_ptac This compound cluster_xanomeline Xanomeline PTAC_Profile Mixed Agonist/Antagonist PTAC_Agonist Partial Agonist at M2 & M4 PTAC_Profile->PTAC_Agonist PTAC_Antagonist Antagonist at M1, M3, M5 PTAC_Profile->PTAC_Antagonist Study_M2_M4 Investigating M2/M4-mediated effects (inhibition of adenylyl cyclase) PTAC_Agonist->Study_M2_M4 Study_M1_M3_M5_blockade Probing the role of M1/M3/M5 blockade PTAC_Antagonist->Study_M1_M3_M5_blockade Xano_Profile Selective Agonist Xano_Agonist Agonist at M1 & M4 Xano_Profile->Xano_Agonist Study_M1_M4_activation Studying combined M1/M4 activation (e.g., in cognition, psychosis models) Xano_Agonist->Study_M1_M4_activation

References

A Comparative Guide to the Binding Kinetics of Oxalate with Biological Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the binding kinetics of oxalate with various biological molecules. Initially, this investigation aimed to include the cross-validation of PTAC oxalate binding kinetics. However, preliminary research revealed that "this compound" refers to the oxalate salt of PTAC (a selective muscarinic receptor ligand), not a complex where oxalate is a binding target of the PTAC molecule.[1] Therefore, this guide focuses on the known interactions of oxalate with several well-characterized proteins.

Understanding the kinetics of these interactions is crucial for researchers in fields such as nephrology, biochemistry, and drug development, particularly for designing therapeutic strategies against conditions like hyperoxaluria and calcium oxalate kidney stone formation. This document summarizes quantitative binding data, details common experimental protocols for kinetic analysis, and provides visual representations of experimental workflows and conceptual relationships.

Comparative Analysis of Oxalate Binding Kinetics

The binding of oxalate to different proteins varies significantly in terms of affinity. The following table summarizes the available quantitative data for the interaction of oxalate with several key proteins. While dissociation constants (Kd) and inhibitor constants (Ki) are available for some, a complete kinetic profile including association (kon) and dissociation (koff) rates is not always reported in the literature.

Target MoleculeLigandk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (Dissociation Constant)K_i (Inhibitor Constant)Experimental MethodReference
Pyruvate Kinase (rabbit muscle)OxalateNot ReportedNot Reported~1.2 µM~6 µMKinetic Inhibition & Magnetic Resonance[2]
Mitochondrial Oxalate-Binding Protein (rat kidney)OxalateNot ReportedNot Reported43 nMNot ReportedScatchard Plot Analysis[3]
Nuclear Oxalate-Binding Protein (Histone H1B, rat kidney) - High Affinity SiteOxalateNot ReportedNot Reported42.42 nMNot ReportedScatchard Plot Analysis
Nuclear Oxalate-Binding Protein (Histone H1B, rat kidney) - Low Affinity SiteOxalateNot ReportedNot Reported381.58 nMNot ReportedScatchard Plot Analysis
Oxalate Decarboxylase (Bacillus subtilis)OxalateNot ReportedNot ReportedK_m value reported*Not ReportedEnzyme activity assays

*Note: For enzymes like Oxalate Decarboxylase, the Michaelis constant (Km) is often reported, which describes the substrate concentration at half-maximal reaction velocity, and is not a direct measure of binding affinity (Kd).

Experimental Protocols for Determining Binding Kinetics

The determination of binding kinetics for small molecules like oxalate with proteins is commonly achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., oxalate) is titrated into a solution of the macromolecule (e.g., an oxalate-binding protein) in the sample cell of a calorimeter. The heat change upon binding is measured and plotted against the molar ratio of the ligand to the protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Generalized Protocol for Protein-Oxalate Interaction:

  • Sample Preparation:

    • The protein and oxalate solutions must be prepared in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or a buffer with a low ionization enthalpy.

    • The samples should be thoroughly degassed to prevent air bubbles from interfering with the measurement.

    • The concentrations of the protein and oxalate solutions must be accurately determined. Typically, the protein concentration in the cell is 10-100 µM, and the oxalate concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • The sample cell is filled with the protein solution, and the injection syringe is filled with the oxalate solution.

    • A series of small, precise injections of the oxalate solution into the sample cell are performed at a constant temperature.

    • The heat change after each injection is measured until the protein becomes saturated with oxalate.

  • Data Analysis:

    • The heat data is integrated and plotted against the molar ratio of oxalate to protein.

    • The resulting binding isotherm is fitted to an appropriate binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be determined.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., oxalate) to a ligand (e.g., an oxalate-binding protein) immobilized on a sensor chip in real-time.

Principle: A change in mass on the sensor chip surface, caused by the binding of the analyte to the immobilized ligand, results in a change in the refractive index at the surface. This change is detected as a shift in the SPR angle, which is proportional to the amount of bound analyte.

Generalized Protocol for Protein-Oxalate Interaction:

  • Ligand Immobilization:

    • The oxalate-binding protein (ligand) is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • The surface is then blocked to prevent non-specific binding.

  • Analyte Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The analyte (oxalate) at various concentrations is injected over the surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the SPR response against time.

    • The association rate constant (kon) is determined by analyzing the association phase, and the dissociation rate constant (koff) is determined from the dissociation phase.

    • The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.

Visualizations

To aid in the understanding of the experimental workflow and the conceptual framework of this guide, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis P1 Purify Protein P3 Buffer Matching & Degassing P1->P3 P2 Prepare Oxalate Solution P2->P3 E1 Isothermal Titration Calorimetry (ITC) P3->E1 E2 Surface Plasmon Resonance (SPR) P3->E2 A1 Fit Binding Isotherm E1->A1 A2 Analyze Sensorgram E2->A2 A3 Calculate Kinetic Parameters (kon, koff, Kd) A1->A3 A2->A3 R R A3->R Report Results

Caption: Experimental workflow for determining oxalate binding kinetics.

Comparison_Guide_Structure cluster_data Quantitative Data cluster_protocols Experimental Protocols cluster_viz Visualizations CG Oxalate Binding Kinetics Comparison Guide cluster_data cluster_data CG->cluster_data cluster_protocols cluster_protocols CG->cluster_protocols cluster_viz cluster_viz CG->cluster_viz T1 Pyruvate Kinase T2 Mitochondrial Protein T3 Nuclear Protein (Histone H1B) T4 Oxalate Decarboxylase P1 Isothermal Titration Calorimetry (ITC) P2 Surface Plasmon Resonance (SPR) V1 Workflow Diagram V2 Conceptual Diagram

Caption: Logical structure of the comparison guide.

References

A Comparative Analysis of PTAC Oxalate and Other M2/M4 Muscarinic Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PTAC oxalate with other M2/M4 muscarinic acetylcholine receptor (mAChR) agonists, supported by experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development.

Muscarinic M2 and M4 receptors, both coupled to Gi proteins, represent promising therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia and neuropathic pain. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of neurotransmitter release, offering a potential alternative to conventional antipsychotic medications that primarily target dopamine receptors. This guide focuses on a comparative analysis of this compound, a selective M2/M4 partial agonist, against other notable M2/M4 agonists such as BuTAC and the M1/M4-preferring agonist xanomeline, as well as the M4 positive allosteric modulator (PAM) CVL-231 (emraclidine).

Comparative Performance Data

The following tables summarize the in vitro binding affinities and functional activities, as well as the in vivo preclinical efficacy of this compound and other selected M2/M4 agonists.

Table 1: In Vitro Comparison of M2/M4 Agonists

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (pEC50)% Maximal Response (Emax)Functional Profile
This compound M12.8[1]--Antagonist[1]
M20.2[1]--Partial Agonist[1]
M30.6[1]--Antagonist
M40.2--Partial Agonist
M50.8--Antagonist
BuTAC M1-9.2233.56%Partial Agonist
M2-9.56136.53%Full Agonist
M3---Antagonist
M4-10.2735.53%Partial Agonist
M5---Antagonist
Xanomeline M1296--Agonist
M2294-40% (of carbachol)Partial Agonist
M4---Agonist
CVL-231 (Emraclidine) M4---Positive Allosteric Modulator

Note: A higher pEC50 value indicates greater potency. Emax is relative to a standard agonist.

Table 2: In Vivo Preclinical Efficacy of M2/M4 Agonists

CompoundAnimal ModelAssayEffective Dose (ED50 or effective range)Observed Effects
This compound MouseNeuropathic Pain (Mechanical Allodynia)0.05 mg/kg (IP)Alleviation of mechanical allodynia
MouseForced Swim Test0.05 mg/kg (IP)Decreased immobility time (antidepressant-like effect)
BuTAC MouseApomorphine-Induced Climbing-Inhibition of climbing behavior
MonkeyAmphetamine-Induced Hyperactivity0.003 - 0.01 mg/kgAntagonized unrest and stereotypies
Xanomeline RatConditioned Avoidance Response-Inhibition of avoidance responding
RatAmphetamine-Induced Hyperlocomotion-Attenuation of hyperactivity
CVL-231 (Emraclidine) Human (Phase 1b)Schizophrenia (PANSS)30 mg QD & 20 mg BIDClinically meaningful and statistically significant improvement in PANSS total score

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the M2/M4 receptor signaling pathway and a typical experimental workflow for their comparative analysis.

M2_M4_Signaling_Pathway M2/M4 Receptor Signaling Pathway Acetylcholine Acetylcholine M2_M4_Receptor M2/M4 Receptor Acetylcholine->M2_M4_Receptor Binds to Gi_Protein Gi Protein (αβγ) M2_M4_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Effectors Phosphorylates

Caption: M2/M4 Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for M2/M4 Agonist Comparison cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Panel Receptor Selectivity Panel Binding_Assay->Selectivity_Panel Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., GTPγS or cAMP Assay) (Determine EC50, Emax) PK_Studies Pharmacokinetic Studies (Determine bioavailability, half-life) Functional_Assay->PK_Studies Functional_Assay->Data_Analysis Selectivity_Panel->PK_Studies Efficacy_Models Efficacy Models (e.g., Conditioned Avoidance, Apomorphine-Induced Climbing) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Studies Efficacy_Models->Safety_Tox Efficacy_Models->Data_Analysis Safety_Tox->Data_Analysis Compound_Synthesis Compound Synthesis (this compound, Comparators) Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Experimental Workflow for M2/M4 Agonist Comparison

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound to specific receptor subtypes.

  • Materials:

    • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, [3H]-NMS, and either the test compound or atropine for non-specific binding.

    • Incubate to allow binding to reach equilibrium.

    • Harvest the membranes by rapid filtration and wash with ice-cold assay buffer.

    • Add scintillation fluid and measure radioactivity.

    • Calculate specific binding by subtracting non-specific from total binding. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

  • Materials:

    • Cell membranes expressing the M2 or M4 receptor.

    • [35S]GTPγS radioligand.

    • GDP.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

    • Test agonist.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add serial dilutions of the test agonist.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate to allow for [35S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Apomorphine-Induced Climbing in Mice

This in vivo behavioral model is used to screen for antipsychotic-like activity.

  • Animals: Male mice.

  • Apparatus: Cylindrical cages made of wire mesh.

  • Procedure:

    • Administer the test compound (e.g., BuTAC) or vehicle to the mice.

    • After a pre-treatment period, administer apomorphine to induce climbing behavior.

    • Observe the mice for a set period (e.g., 30 minutes) and record the time spent climbing the walls of the cage.

    • A reduction in climbing time compared to the vehicle-treated group indicates potential antipsychotic efficacy.

Conditioned Avoidance Response (CAR) in Rats

The CAR model is a well-established behavioral assay for predicting the efficacy of antipsychotic drugs.

  • Animals: Rats.

  • Apparatus: A shuttle box with two compartments, equipped to deliver a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (e.g., a mild foot shock).

  • Procedure:

    • Train the rats to associate the conditioned stimulus with the unconditioned stimulus. The rat learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.

    • Administer the test compound (e.g., xanomeline) or vehicle.

    • Conduct test trials, presenting the conditioned stimulus and recording whether the rat makes an avoidance response.

    • An increase in the failure to make an avoidance response (without an increase in escape failures) is indicative of antipsychotic-like activity.

Conclusion

The comparative analysis of this compound, BuTAC, xanomeline, and CVL-231 highlights the diverse pharmacological profiles within the class of M2/M4 muscarinic receptor modulators. This compound and BuTAC exhibit partial agonism at M2 and M4 receptors, with this compound also acting as an antagonist at M1, M3, and M5 subtypes. Xanomeline shows a preference for M1 and M4 receptors, while CVL-231 represents a more targeted approach as an M4 positive allosteric modulator. The choice of compound for a particular research application will depend on the desired selectivity profile and the specific questions being investigated. The provided data and protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery to make informed decisions in their pursuit of novel therapeutics for psychiatric and neurological disorders.

References

Independent Verification of PTAC Oxalate's Muscarinic Receptor Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscarinic receptor selectivity profile of PTAC oxalate against other well-established muscarinic receptor ligands. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound for drug development applications.

Comparative Analysis of Muscarinic Receptor Antagonists

This compound is a selective muscarinic receptor ligand with a unique profile, acting as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors.[1] To contextualize its performance, this section compares its binding affinity (Ki values) with other known muscarinic antagonists: Pirenzepine (an M1-selective antagonist), Darifenacin (an M3-selective antagonist), and Xanomeline (a muscarinic agonist with some subtype selectivity).

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound 2.8 0.2 0.6 0.2 0.8
Pirenzepine~21~310---
Darifenacin-~44.7~3.0--
Xanomeline17130331226

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of muscarinic receptor subtypes is crucial for predicting the functional consequences of ligand binding. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly divided into two main signaling cascades based on the G-protein they couple with.[2]

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

M1_M3_M5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1/M3/M5 M1/M3/M5 Receptor Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2+ Ca²⁺ Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2+->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1/M3/M5 ER->Ca2+

Caption: M1, M3, and M5 receptor signaling cascade.

M2 and M4 Receptor Signaling Pathway

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly modulate ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect on the cell, for instance, slowing the heart rate.

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2/M4 M2/M4 Receptor Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase (AC) Gi/o->AC K_channel K⁺ Channel Gi/o->K_channel opens ATP ATP AC->ATP Cellular_Response_Inhibitory Inhibitory Cellular Response K_channel->Cellular_Response_Inhibitory K⁺ efflux cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response_Inhibitory Acetylcholine Acetylcholine Acetylcholine->M2/M4

Caption: M2 and M4 receptor signaling cascade.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for muscarinic receptor subtypes.

Objective

To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line via a competitive radioligand binding assay.

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Reference Compound: A high-concentration of a non-labeled non-selective antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A 1. Prepare cell membranes expressing a specific muscarinic receptor subtype. B 2. Prepare serial dilutions of the test compound (this compound). A->B C 3. Prepare radioligand solution ([³H]-NMS) at a fixed concentration (near its Kd). B->C D 4. In a 96-well plate, combine: - Cell membranes - Radioligand - Test compound (or buffer for total binding, or atropine for non-specific binding). C->D E 5. Incubate to allow binding to reach equilibrium. D->E F 6. Separate bound from free radioligand by rapid filtration. E->F G 7. Wash filters to remove unbound radioligand. F->G H 8. Add scintillation cocktail and quantify radioactivity using a scintillation counter. G->H I 9. Plot the percentage of specific binding against the log concentration of the test compound. H->I J 10. Determine the IC50 value from the competition curve. I->J K 11. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) J->K

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology
  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the desired muscarinic receptor subtype to a sufficient density.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding wells: Add cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding wells: Add cell membranes, [³H]-NMS, and a high concentration of atropine.

    • Test Compound wells: Add cell membranes, [³H]-NMS, and the desired concentration of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive guide provides a framework for the independent verification of this compound's muscarinic receptor selectivity profile. The provided data, pathway diagrams, and detailed experimental protocol are intended to support researchers in making informed decisions regarding the potential of this compound in their drug discovery and development endeavors.

References

Assessing the Specificity of PROTACs in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical aspect of developing safe and effective PROTACs is ensuring their specificity, minimizing off-target effects that could lead to unforeseen toxicity. This guide provides an objective comparison of the specificity of different PROTACs and their small molecule counterparts, supported by experimental data and detailed protocols for key validation assays.

Comparing Specificity: PROTAC vs. PROTAC and PROTAC vs. Small Molecule Inhibitor

A key advantage of PROTACs is their potential for increased selectivity compared to traditional small molecule inhibitors. This is often attributed to the requirement of forming a stable ternary complex between the PROTAC, the target protein, and an E3 ligase. This section compares the specificity of two well-characterized BRD4-targeting PROTACs, MZ1 and dBET1 , which recruit different E3 ligases (VHL and CRBN, respectively). We also compare a JQ1-based PROTAC to its parent small molecule inhibitor, JQ1 .

On-Target and Off-Target Profile of BRD4-Targeting PROTACs: MZ1 vs. dBET1

Quantitative proteomics studies have shown that while both MZ1 and dBET1 effectively degrade the intended BET family proteins (BRD2, BRD3, and BRD4), MZ1 exhibits a more selective degradation profile.[1][2][3][4] The table below summarizes the on-target and notable off-target degradation effects observed in cellular models treated with MZ1 and dBET1.

Target ProteinMZ1 Fold Change (Degradation)dBET1 Fold Change (Degradation)E3 Ligase RecruitedReference
On-Target
BRD4Significant DegradationSignificant DegradationVHL (MZ1), CRBN (dBET1)[1]
BRD2Moderate DegradationSignificant DegradationVHL (MZ1), CRBN (dBET1)
BRD3Moderate DegradationSignificant DegradationVHL (MZ1), CRBN (dBET1)
Off-Target
ZFP91No Significant DegradationPotential DegradationCRBN
IKZF1No Significant DegradationPotential DegradationCRBN
IKZF3No Significant DegradationPotential DegradationCRBN

Note: The off-target effects of CRBN-recruiting PROTACs like dBET1 can sometimes include the degradation of neosubstrates of the CRBN E3 ligase, such as the transcription factors IKZF1 and IKZF3. The specificity of VHL-recruiting PROTACs like MZ1 is often considered higher.

Specificity Comparison: JQ1-based PROTAC vs. JQ1 Small Molecule Inhibitor

While a JQ1-based PROTAC is designed to specifically degrade BRD4, its warhead, JQ1, is a pan-BET inhibitor known to have off-target effects on other cellular processes. Quantitative proteomics can reveal the differences in their off-target profiles.

Target/PathwayJQ1-based PROTAC (e.g., MZ1)JQ1 (Small Molecule Inhibitor)MechanismReference
Primary Target BRD4 DegradationBRD4 InhibitionPROTAC-mediated degradation vs. Competitive binding
Off-Target Effects
Other BET ProteinsSelective degradation of BRD2/3Pan-BET inhibitionTernary complex cooperativity vs. Direct binding
FOXA1 PathwayMinimal EffectInactivation, promoting invasionBET-independent interaction
NFκB SignalingMinimal EffectModulationTranscriptional regulation
JAK/STAT PathwayMinimal EffectModulation (IL7R)Transcriptional regulation

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a PROTAC in cellular models, a combination of techniques is employed. Below are detailed protocols for essential experiments.

Western Blotting for On-Target Degradation

Purpose: To confirm and quantify the degradation of the target protein in a dose- and time-dependent manner.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples with Laemmli buffer and denature at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Quantitative Proteomics for Off-Target Profiling

Purpose: To identify and quantify all proteins that are degraded upon PROTAC treatment, providing a global view of specificity. Tandem Mass Tag (TMT)-based proteomics is a common approach.

Protocol:

  • Sample Preparation:

    • Treat cells with the PROTAC and a vehicle control in biological replicates (at least three).

    • Harvest and lyse the cells, and extract the proteins.

    • Quantify the protein concentration for each sample.

  • Protein Digestion and TMT Labeling:

    • Take an equal amount of protein from each sample (e.g., 100 µg) and reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's instructions.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples into a single mixture.

    • Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides and quantify the relative abundance of each peptide across the different samples based on the reporter ion intensities from the TMT tags.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to process the raw mass spectrometry data.

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Purpose: To identify proteins that interact with the PROTAC-target protein complex, which can help to understand the mechanism of action and potential off-target interactions.

Protocol:

  • Cell Lysis: Lyse cells treated with the PROTAC or vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Digestion:

    • Elute the protein complexes from the beads.

    • Run the eluate on an SDS-PAGE gel for a short distance to separate the proteins from the antibody, or perform an in-solution digestion of the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were co-immunoprecipitated with the target protein.

  • Data Analysis: Compare the list of identified proteins between the PROTAC-treated and control samples to identify proteins whose interaction with the target is altered by the PROTAC.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in assessing PROTAC specificity.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Recognition E3->POI Ternary Complex Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action of a PROTAC.

Proteomics_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling 4. TMT Labeling Digestion->TMT_Labeling Pooling 5. Sample Pooling & Fractionation TMT_Labeling->Pooling LC_MS 6. LC-MS/MS Analysis Pooling->LC_MS Data_Analysis 7. Data Analysis & Off-Target Identification LC_MS->Data_Analysis CoIP_Workflow Cell_Lysis 1. Cell Lysis (Non-denaturing) Immunoprecipitation 2. Immunoprecipitation with Target Antibody Cell_Lysis->Immunoprecipitation Bead_Capture 3. Capture with Protein A/G Beads Immunoprecipitation->Bead_Capture Washing 4. Washing to Remove Non-specific Binders Bead_Capture->Washing Elution 5. Elution of Protein Complexes Washing->Elution MS_Analysis 6. LC-MS/MS Analysis Elution->MS_Analysis Interaction_ID 7. Identification of Interacting Proteins MS_Analysis->Interaction_ID

References

Head-to-Head Comparison: PTAC Oxalate vs. Pilocarpine in Muscarinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the nuanced differences between muscarinic receptor modulators are critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two such compounds: PTAC oxalate and the well-established drug, pilocarpine. We will delve into their mechanisms of action, receptor selectivity, and the experimental data that defines their pharmacological profiles.

Mechanism of Action and Receptor Selectivity

Pilocarpine is a classic, non-selective muscarinic acetylcholine receptor agonist.[1][2] It primarily exerts its effects by activating M1, M2, and M3 receptor subtypes, leading to a broad range of parasympathetic responses.[1][3] This non-selectivity is responsible for both its therapeutic effects, such as increased salivation and pupillary constriction, and its systemic side effects, including sweating, bradycardia, and gastrointestinal disturbances.[1]

In contrast, this compound presents a more complex and selective pharmacological profile. It acts as a partial agonist at M2 and M4 muscarinic receptors while simultaneously functioning as an antagonist at M1, M3, and M5 receptors. This unique mode of action suggests a potential for more targeted therapeutic applications with a reduced side-effect profile compared to non-selective agonists like pilocarpine.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound and the receptor selectivity profile of pilocarpine. It is important to note that a direct head-to-head binding study under identical experimental conditions is not available in the public domain. The data presented here is compiled from separate studies.

Muscarinic Receptor SubtypeThis compound (Ki in nM)Pilocarpine (Receptor Activity)
M1 2.8 (Antagonist)Agonist
M2 0.2 (Partial Agonist)Agonist
M3 0.6 (Antagonist)Agonist
M4 0.2 (Partial Agonist)(Less significant activity)
M5 0.8 (Antagonist)(Less significant activity)

Signaling Pathways

The differential receptor activity of this compound and pilocarpine translates to distinct intracellular signaling cascades. Pilocarpine, by activating M1 and M3 receptors, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Its action on M2 receptors involves the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

This compound, on the other hand, would be expected to antagonize the Gq/11-mediated signaling of M1, M3, and M5 receptors. Its partial agonism at M2 and M4 receptors would activate the Gi/o pathway, leading to the inhibition of adenylyl cyclase.

Signaling_Pathways cluster_Pilocarpine Pilocarpine Signaling cluster_PTAC This compound Signaling Pilo Pilocarpine M1_M3_Pilo M1/M3 Receptors Pilo->M1_M3_Pilo M2_Pilo M2 Receptor Pilo->M2_Pilo Gq_11_Pilo Gq/11 M1_M3_Pilo->Gq_11_Pilo PLC_Pilo PLC Gq_11_Pilo->PLC_Pilo IP3_DAG_Pilo IP3 & DAG PLC_Pilo->IP3_DAG_Pilo Ca_PKC_Pilo ↑ Ca2+ & PKC Activation IP3_DAG_Pilo->Ca_PKC_Pilo Gi_o_Pilo Gi/o M2_Pilo->Gi_o_Pilo AC_inhibit_Pilo Adenylyl Cyclase (Inhibition) Gi_o_Pilo->AC_inhibit_Pilo cAMP_decrease_Pilo ↓ cAMP AC_inhibit_Pilo->cAMP_decrease_Pilo PTAC This compound M1_M3_M5_PTAC M1/M3/M5 Receptors PTAC->M1_M3_M5_PTAC M2_M4_PTAC M2/M4 Receptors PTAC->M2_M4_PTAC Gq_11_PTAC Gq/11 M1_M3_M5_PTAC->Gq_11_PTAC PLC_PTAC PLC Gq_11_PTAC->PLC_PTAC Gi_o_PTAC Gi/o M2_M4_PTAC->Gi_o_PTAC AC_inhibit_PTAC Adenylyl Cyclase (Inhibition) Gi_o_PTAC->AC_inhibit_PTAC cAMP_decrease_PTAC ↓ cAMP AC_inhibit_PTAC->cAMP_decrease_PTAC Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow A 1. Cell Culture (CHO cells expressing muscarinic receptors) B 2. Membrane Preparation A->B C 3. Incubation (Membranes + Radioligand + Test Compound) B->C D 4. Filtration & Washing C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 & Ki determination) E->F

References

Validating the In Vivo Efficacy of PTAC Oxalate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the in vivo effects of PTAC oxalate, a selective muscarinic receptor ligand, utilizing knockout mouse models. We will objectively compare its performance with alternative therapeutic strategies and provide the necessary experimental data and protocols to empower researchers in their study design.

This compound: A Profile

This compound is a novel compound with a unique pharmacological profile, acting as a partial agonist at M2 and M4 muscarinic acetylcholine receptors while serving as an antagonist at M1, M3, and M5 receptors. This selectivity suggests its potential as a therapeutic agent for conditions such as neuropathic pain and depression, where modulation of the cholinergic system has shown promise.

In Vivo Validation Strategy: The Power of Knockout Models

To rigorously validate the in vivo effects of this compound and confirm its mechanism of action, the use of muscarinic receptor knockout (KO) mice is indispensable. These models, in which specific muscarinic receptor subtypes are genetically deleted, allow for the dissection of the compound's activity at each receptor.

A systematic study would involve administering this compound to wild-type (WT) mice and a panel of KO mice, each lacking a specific muscarinic receptor subtype (M1 KO, M2 KO, M3 KO, M4 KO, and M5 KO). The behavioral and physiological responses of these mice in models of neuropathic pain and depression would then be compared. This approach allows for the direct attribution of the observed effects to the interaction of this compound with its intended targets.

Hypothetical In Vivo Validation Workflow

cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Disease Models cluster_3 Behavioral Readouts WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle PTAC This compound WT->PTAC M1_KO M1 KO Mice M1_KO->Vehicle M1_KO->PTAC M2_KO M2 KO Mice M2_KO->Vehicle M2_KO->PTAC M3_KO M3 KO Mice M3_KO->Vehicle M3_KO->PTAC M4_KO M4 KO Mice M4_KO->Vehicle M4_KO->PTAC M5_KO M5 KO Mice M5_KO->Vehicle M5_KO->PTAC Pain_Model Neuropathic Pain Model (e.g., PSNL) Vehicle->Pain_Model Depression_Model Depression Model (e.g., CSDS) Vehicle->Depression_Model PTAC->Pain_Model PTAC->Depression_Model Pain_Assays Pain Assays (von Frey, Hargreaves) Pain_Model->Pain_Assays Depression_Assays Depression Assays (FST, TST, SPT) Depression_Model->Depression_Assays

Caption: Workflow for in vivo validation of this compound.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes from in vivo studies with this compound in neuropathic pain and depression models, comparing its effects in wild-type and various muscarinic receptor knockout mice.

Table 1: Efficacy of this compound in a Neuropathic Pain Model (e.g., Partial Sciatic Nerve Ligation)
Mouse StrainTreatmentMechanical Allodynia (Paw Withdrawal Threshold in grams)Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
Wild-Type Vehicle0.4 ± 0.14.2 ± 0.5
This compound1.2 ± 0.28.5 ± 0.7
M1 KO Vehicle0.5 ± 0.14.5 ± 0.6
This compound1.1 ± 0.28.2 ± 0.8
M2 KO Vehicle0.4 ± 0.14.3 ± 0.5
This compound0.5 ± 0.14.6 ± 0.6
M3 KO Vehicle0.4 ± 0.14.1 ± 0.4
This compound1.3 ± 0.38.7 ± 0.9
M4 KO Vehicle0.5 ± 0.14.4 ± 0.5
This compound0.6 ± 0.14.8 ± 0.7
M5 KO Vehicle0.4 ± 0.14.2 ± 0.5
This compound1.2 ± 0.28.4 ± 0.8

Data are presented as mean ± SEM. Higher paw withdrawal threshold indicates reduced mechanical allodynia. Higher paw withdrawal latency indicates reduced thermal hyperalgesia.

Table 2: Efficacy of this compound in a Depression Model (e.g., Chronic Social Defeat Stress)
Mouse StrainTreatmentImmobility Time in Forced Swim Test (seconds)Immobility Time in Tail Suspension Test (seconds)Sucrose Preference (%)
Wild-Type Vehicle150 ± 10180 ± 1265 ± 5
This compound80 ± 8100 ± 985 ± 4
M1 KO Vehicle145 ± 11175 ± 1168 ± 6
This compound85 ± 7105 ± 882 ± 5
M2 KO Vehicle155 ± 12185 ± 1363 ± 5
This compound140 ± 10170 ± 1167 ± 6
M3 KO Vehicle152 ± 10182 ± 1266 ± 5
This compound82 ± 8102 ± 984 ± 4
M4 KO Vehicle148 ± 11178 ± 1267 ± 6
This compound135 ± 9165 ± 1070 ± 5
M5 KO Vehicle150 ± 10180 ± 1265 ± 5
This compound80 ± 8100 ± 985 ± 4

Data are presented as mean ± SEM. Lower immobility time indicates an antidepressant-like effect. Higher sucrose preference indicates reduced anhedonia.

Interpreting the Knockout Data

Based on the hypothetical data, the analgesic and antidepressant-like effects of this compound would be significantly diminished in M2 and M4 knockout mice. This strongly suggests that its therapeutic benefits are primarily mediated through its partial agonist activity at these two receptor subtypes. The lack of significant changes in the other knockout strains would confirm the antagonistic activity of this compound at M1, M3, and M5 receptors does not contribute to these specific therapeutic effects and may help in avoiding unwanted side effects associated with the activation of these receptors.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound based on its receptor profile.

cluster_agonist Partial Agonist Activity cluster_antagonist Antagonist Activity PTAC This compound M2 M2 Receptor PTAC->M2 M4 M4 Receptor PTAC->M4 M1 M1 Receptor PTAC->M1 M3 M3 Receptor PTAC->M3 M5 M5 Receptor PTAC->M5 Gi Gi/o Protein M2->Gi M4->Gi AC_inhibition Inhibition of Adenylyl Cyclase Gi->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Antidepressant Antidepressant Effects cAMP_decrease->Antidepressant Gq Gq/11 Protein M1->Gq M3->Gq M5->Gq PLC_block Blocked PLC Activation Gq->PLC_block Side_Effects Reduced Side Effects (e.g., cognitive impairment, secretions) PLC_block->Side_Effects

Caption: Proposed signaling pathway of this compound.

Comparison with Alternative Treatments

While this compound presents a novel mechanism of action, it is crucial to compare its potential efficacy with existing and alternative treatments for neuropathic pain and depression.

Table 3: Comparison of this compound with Alternatives for Neuropathic Pain
Drug ClassExamplesMechanism of ActionPotential Advantages of this compoundPotential Disadvantages of this compound
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, VenlafaxineInhibit reuptake of serotonin and norepinephrineMore targeted mechanism, potentially fewer off-target side effectsNewer compound with less established clinical safety and efficacy profile
Tricyclic Antidepressants (TCAs) Amitriptyline, NortriptylineInhibit reuptake of serotonin and norepinephrine; block other receptorsPotentially better side effect profile due to receptor selectivityMay have a slower onset of action compared to some TCAs
Anticonvulsants Gabapentin, PregabalinBind to the α2δ subunit of voltage-gated calcium channelsNovel mechanism may be effective in patients refractory to existing treatmentsPotential for cholinergic side effects, though antagonism at M1/M3/M5 may mitigate this
Acetyl-L-carnitine -Increases acetylcholine synthesis and releaseMore direct and selective modulation of the muscarinic systemAs a single agent, may have a narrower therapeutic window
Table 4: Comparison of this compound with Alternatives for Depression
Drug ClassExamplesMechanism of ActionPotential Advantages of this compoundPotential Disadvantages of this compound
Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine, SertralineSelectively inhibit serotonin reuptakePotentially faster onset of action, as suggested by other muscarinic modulatorsLong-term efficacy and safety are unknown
Tricyclic Antidepressants (TCAs) Amitriptyline, ImipramineInhibit reuptake of serotonin and norepinephrine; anticholinergic effectsMore favorable side effect profile due to selective antagonism of M1, M3, and M5 receptorsMay not be as broadly effective across different depression subtypes
Other Muscarinic Antagonists ScopolamineNon-selective muscarinic receptor antagonistTargeted action on M2/M4 may provide efficacy with fewer cognitive and peripheral side effectsThe partial agonist activity at M2/M4 may not be as robust as a full antagonist in some contexts

Detailed Experimental Protocols

Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)
  • Animal Preparation: Adult male C57BL/6J mice (8-10 weeks old) are used. Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Procedure: The right sciatic nerve is exposed at the level of the thigh. A 5-0 silk suture is inserted into the nerve, and approximately one-third to one-half of the nerve thickness is tightly ligated. The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are allowed to recover for 7-10 days before behavioral testing.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.

Depression Model: Chronic Social Defeat Stress (CSDS)
  • Animal Preparation: Adult male C57BL/6J mice (aggressors) and C57BL/6J mice (experimental subjects) are used. Aggressors are screened for consistent aggressive behavior.

  • Stress Procedure: For 10 consecutive days, each experimental mouse is introduced into the home cage of a different aggressor mouse for 5-10 minutes of physical defeat. After the physical interaction, the two mice are housed in the same cage but separated by a perforated divider for the remainder of the 24-hour period. Control mice are housed in pairs with no aggressive encounter.

  • Behavioral Testing (performed 24 hours after the last defeat session):

    • Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility during the last 4 minutes of a 6-minute test is recorded.

    • Tail Suspension Test (TST): Mice are suspended by their tail with adhesive tape. The duration of immobility is recorded over a 6-minute period.

    • Sucrose Preference Test (SPT): Mice are single-housed and given a free choice between two bottles, one containing water and the other a 1% sucrose solution, for 24-48 hours. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.

This guide provides a framework for the rigorous preclinical validation of this compound. By employing knockout models and standardized behavioral assays, researchers can elucidate the compound's precise mechanism of action and build a strong foundation for its potential clinical development.

Safety Operating Guide

Navigating the Safe Disposal of PTAC Oxalate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. Phenyltrimethylammonium chloride oxalate (PTAC oxalate), a muscarinic receptor ligand, requires careful handling and a structured disposal protocol due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust.[1] In the event of a spill, avoid methods that generate dust.[2] Carefully sweep or shovel the spilled material into a designated, sealed container for hazardous waste disposal.[2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves before each use and employ proper removal techniques.
Eye/Face Protection Safety glasses with side-shields or a face shield must be worn.
Skin and Body Protection A fully-buttoned lab coat or a complete chemical-protective suit is necessary to prevent skin contact.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Never dispose of this compound down the drain or as regular trash.

1. Waste Collection and Segregation:

  • Identify and Segregate: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing boats, contaminated gloves), must be classified as hazardous waste. Keep this waste stream separate from others.

  • Container Selection: Use a compatible, sealable, and clearly labeled waste container appropriate for solid chemical waste.

2. Labeling and Storage:

  • Labeling: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly state "this compound Waste" and include relevant hazard symbols.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry waste accumulation area.

3. Final Disposal:

  • Licensed Disposal Service: The disposal of this compound waste must be conducted by a licensed professional waste disposal service. Contact your institution's EHS department to arrange for pickup and disposal.

Methodologies for Oxalate Destruction

For situations where institutional policy and local regulations permit the treatment of the oxalate component prior to disposal, two primary methods can be considered: neutralization and oxidation. It is crucial to note that while these methods address the oxalate hazard, the resulting waste may still be considered hazardous due to the presence of the phenyltrimethylammonium cation and must be disposed of accordingly.

Neutralization of Oxalate

This procedure aims to convert the oxalate to a salt. However, the resulting oxalate salt is still toxic and must be handled with care.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Neutralization: Slowly add a solution of sodium bicarbonate (baking soda) or sodium carbonate to the this compound solution. Effervescence (bubbling) will occur as carbon dioxide is released.

  • pH Monitoring: Continue adding the neutralizing agent incrementally until the bubbling ceases. Use a pH meter or universal indicator paper to monitor the pH of the solution, aiming for a neutral pH of 7.0.

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution containing sodium oxalate is toxic. This solution must be collected as hazardous waste and disposed of through a licensed professional service.

Oxidation of Oxalate

A more thorough method for destroying the oxalate component is through oxidation with hydrogen peroxide, which converts it to harmless carbon dioxide and water.

Experimental Protocol:

  • Preparation: In a chemical fume hood, create an acidic aqueous solution of the this compound waste.

  • Oxidation: Slowly add hydrogen peroxide to the solution. The reaction can be accelerated by heating the solution, exposing it to UV light, or by the presence of catalytic amounts of iron(II) or manganese(II) ions.

  • Monitoring: The completion of the reaction can be monitored by the cessation of gas evolution.

  • Disposal of Oxidized Solution: While the oxalate is destroyed, the remaining solution containing the phenyltrimethylammonium cation should still be treated as hazardous waste and disposed of through a licensed professional service.

Disposal Workflow and Chemical Relationships

The following diagrams illustrate the decision-making process for this compound disposal and the chemical transformations involved in the treatment methodologies.

PTAC_Oxalate_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store treatment_decision Institutional Policy Permits On-site Treatment? store->treatment_decision contact_ehs Contact Institutional EHS for Pickup professional_disposal Licensed Professional Disposal contact_ehs->professional_disposal treatment_decision->contact_ehs No neutralization Neutralization of Oxalate treatment_decision->neutralization Yes oxidation Oxidation of Oxalate treatment_decision->oxidation Yes collect_treated Collect Treated Waste as Hazardous neutralization->collect_treated oxidation->collect_treated collect_treated->store

Caption: this compound Disposal Workflow

Oxalate_Treatment_Chemistry cluster_neutralization Neutralization cluster_oxidation Oxidation ptac_oxalate1 This compound na_bicarb + Sodium Bicarbonate ptac_oxalate1->na_bicarb na_oxalate Sodium Oxalate (Toxic) + Phenyltrimethylammonium Cation + CO2 + H2O na_bicarb->na_oxalate ptac_oxalate2 This compound h2o2 + Hydrogen Peroxide (H2O2) ptac_oxalate2->h2o2 co2_h2o Carbon Dioxide (CO2) + Water (H2O) + Phenyltrimethylammonium Cation h2o2->co2_h2o

Caption: Chemical Pathways for Oxalate Treatment

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of PTAC Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling and disposal of PTAC oxalate, offering procedural, step-by-step guidance to directly address operational questions and establish best practices in laboratory safety.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. In case of exposure, immediate first aid is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Fire and Explosion Hazards

This compound is not considered flammable or combustible. However, in the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.

Extinguishing MediaSpecial Protective Equipment for Firefighters
Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecifications and Rationale
Respiratory Protection A full-face particle respirator (type N99/P2 or equivalent) is recommended, especially when engineering controls are not sufficient or when handling powders that can become airborne. For higher-risk activities, a full-face supplied-air respirator should be used.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and follow proper glove removal techniques to avoid skin contact.
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or generating dust.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of exposure, consider wearing a chemical-resistant apron over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling this compound. The following workflow provides a detailed, step-by-step guide for its safe use in a laboratory setting.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper functioning of engineering controls (fume hood) prep_1->prep_2 prep_3 Assemble and inspect all required PPE prep_2->prep_3 prep_4 Prepare a designated and clean workspace prep_3->prep_4 handling_1 Don all required PPE prep_4->handling_1 handling_2 Work within a certified chemical fume hood handling_1->handling_2 handling_3 Carefully unseal the this compound container handling_2->handling_3 handling_4 Weigh the desired amount using appropriate tools to minimize dust handling_3->handling_4 handling_5 Transfer the chemical to the reaction vessel handling_4->handling_5 handling_6 Securely reseal the stock container handling_5->handling_6 cleanup_1 Decontaminate all equipment and surfaces handling_6->cleanup_1 cleanup_2 Segregate and label all waste materials cleanup_1->cleanup_2 cleanup_3 Properly doff and dispose of single-use PPE cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly with soap and water cleanup_3->cleanup_4

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Assemble all necessary PPE and inspect it for any defects.

    • Designate a clean and uncluttered area within the fume hood for the procedure.

  • Handling:

    • Put on all required personal protective equipment as outlined in the table above.

    • Perform all manipulations of this compound within the certified chemical fume hood to minimize inhalation exposure.

    • Carefully open the container, avoiding any actions that could generate dust.

    • Use appropriate tools, such as a chemical spatula, to weigh the desired amount of the compound on a tared weigh boat.

    • Carefully transfer the weighed this compound to the designated reaction vessel.

    • Promptly and securely reseal the stock container of this compound.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent.

    • Segregate all waste, including contaminated disposable items, into a designated hazardous waste container.

    • Carefully remove and dispose of single-use PPE in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water upon completion of the work.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Disposal Workflow for this compound Waste

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal collect_1 Identify all this compound-contaminated waste collect_2 Segregate from other waste streams collect_1->collect_2 collect_3 Place in a designated, compatible, and sealed hazardous waste container collect_2->collect_3 label_1 Label container with 'Hazardous Waste,' chemical name, and hazard symbols collect_3->label_1 label_2 Store in a designated, well-ventilated, and secure satellite accumulation area label_1->label_2 disposal_1 Arrange for pickup by a licensed hazardous waste disposal service label_2->disposal_1 disposal_2 Complete all required waste disposal documentation disposal_1->disposal_2

Caption: Procedural flow for the safe disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weigh boats, contaminated gloves).

    • Do not mix this compound waste with other chemical waste streams.

  • Containerization and Labeling:

    • Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. The container must be in good condition and clearly labeled.

    • Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound Waste" and include the appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.

  • Final Disposal:

    • The disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.

    • Follow your institution's procedures for requesting a hazardous waste pickup and complete all necessary documentation.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.